Thalidomide-O-amide-C5-NH2
Description
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Properties
Molecular Formula |
C20H24N4O6 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-(5-aminopentyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C20H24N4O6/c21-9-2-1-3-10-22-16(26)11-30-14-6-4-5-12-17(14)20(29)24(19(12)28)13-7-8-15(25)23-18(13)27/h4-6,13H,1-3,7-11,21H2,(H,22,26)(H,23,25,27) |
InChI Key |
FFKSOQQBPAILQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCN |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action: A Technical Guide to Thalidomide-O-amide-C5-NH2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
Thalidomide-O-amide-C5-NH2 is not a standalone therapeutic agent but a critical component in the modular design of PROTACs.[1][2] A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to a target protein of interest (POI), a linker, and an E3 ligase ligand, in this case, the thalidomide-based moiety.[3]
The fundamental mechanism of action is to induce the proximity of the target protein to the CRBN E3 ligase. This is achieved through the formation of a ternary complex, a crucial step in the catalytic cycle of a PROTAC.[4] Once the POI, the PROTAC, and CRBN are brought together, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cellular environment.[3]
Quantitative Data Analysis
A comprehensive understanding of a PROTAC's efficacy relies on robust quantitative data. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific data for a PROTAC utilizing the this compound linker is not available in the public domain, the following table outlines the typical data collected to characterize such molecules.
| Parameter | Description | Typical Assay | Desired Outcome |
| CRBN Binding Affinity (Kd or IC50) | Measures the binding strength of the thalidomide moiety to Cereblon. | Biochemical assays (e.g., TR-FRET, FP, SPR) | Nanomolar to low micromolar range |
| Target Protein Binding Affinity (Kd or IC50) | Measures the binding strength of the target-binding ligand to the protein of interest. | Biochemical assays (e.g., TR-FRET, FP, SPR) | Dependent on the specific target and ligand |
| Ternary Complex Formation (EC50) | Quantifies the concentration of PROTAC required to induce half-maximal formation of the POI-PROTAC-CRBN complex. | Cellular (e.g., NanoBRET) or biochemical assays | Potent EC50 values indicating efficient complex formation |
| Degradation Potency (DC50) | The concentration of PROTAC that induces 50% degradation of the target protein. | Western Blot, In-Cell Western, Mass Spectrometry | Low nanomolar range |
| Maximum Degradation (Dmax) | The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations. | Western Blot, In-Cell Western, Mass Spectrometry | >80-90% |
| Degradation Rate (t1/2) | The time required to degrade 50% of the target protein at a given PROTAC concentration. | Time-course Western Blot | Rapid degradation kinetics |
| Selectivity | Assessment of degradation of off-target proteins. | Proteomics (e.g., TMT-based mass spectrometry) | High selectivity for the intended target |
Key Experimental Protocols
The following sections provide detailed methodologies for essential experiments used to characterize the mechanism of action of a this compound-based PROTAC.
Western Blot for Protein Degradation
This protocol is a fundamental method to quantify the reduction in target protein levels following PROTAC treatment.
Objective: To determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that ensures 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and block.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imager.
-
Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.
Objective: To confirm that the PROTAC facilitates the ubiquitination of the target protein by the CRBN E3 ligase complex.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant human CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex
-
Recombinant human ubiquitin
-
Recombinant target protein
-
This compound-based PROTAC
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-ubiquitin antibody
-
Anti-target protein antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, target protein, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations or a vehicle control (DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by SDS-PAGE and Western blot.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated target protein (appearing as a high-molecular-weight smear or ladder) and an anti-target protein antibody to confirm the identity of the ubiquitinated species.
Signaling Pathways and Downstream Consequences
The degradation of a target protein by a this compound-based PROTAC can have profound effects on cellular signaling pathways. The specific consequences are entirely dependent on the function of the targeted protein. For example, if the target protein is an oncogenic kinase, its degradation would lead to the inhibition of downstream pro-survival signaling pathways, ultimately resulting in apoptosis or cell cycle arrest in cancer cells.
Conclusion
This compound serves as a potent and versatile Cereblon ligand for the development of PROTACs. Its mechanism of action, centered on the induced degradation of target proteins via the ubiquitin-proteasome system, offers a powerful therapeutic modality. The experimental protocols detailed herein provide a robust framework for the characterization of PROTACs incorporating this E3 ligase ligand. Future research focused on the synthesis and public dissemination of quantitative data for specific PROTACs utilizing this linker will be invaluable for advancing the field of targeted protein degradation.
References
A Technical Guide to Thalidomide-O-amide-C5-NH2: Structure, Synthesis, and Application in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-O-amide-C5-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide, this compound functions as a potent E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) protein. This document details the structure and chemical properties of this compound, outlines a representative synthetic route, and presents its mechanism of action within the PROTAC framework. Furthermore, it includes detailed experimental protocols for key assays relevant to its application and summarizes the binding affinities of related compounds to CRBN. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel protein degraders.
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase is the critical event that triggers the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.
Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most frequently utilized E3 ligases in PROTAC design. This is largely due to the availability of well-characterized and potent small molecule ligands derived from thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs). This compound is a synthetic E3 ligase ligand-linker conjugate specifically designed for the facile development of PROTACs. Its thalidomide moiety ensures specific recruitment of the CRBN E3 ligase complex, while the terminal primary amine on the C5 linker provides a versatile chemical handle for conjugation to a ligand for a protein of interest.
Structure and Chemical Properties
This compound is characterized by the core glutarimide and isoindoline-1,3-dione rings of thalidomide, functionalized with a 5-carbon linker attached via an ether linkage. The linker terminates in a primary amine, which serves as the attachment point for the target protein ligand in a PROTAC construct.
| Property | Value |
| IUPAC Name | 4-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
| Molecular Formula | C18H21N3O5 |
| Molecular Weight | 359.38 g/mol |
| CAS Number | 2307477-23-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Synthesis of this compound
Caption: Illustrative synthetic workflow for this compound.
Representative Synthetic Protocol:
Step 1: Alkylation of Hydroxythalidomide
-
To a solution of hydroxythalidomide in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) at 0 °C to deprotonate the hydroxyl group.
-
After stirring for a short period, add tert-butyl (5-bromopentyl)carbamate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude intermediate product by column chromatography.
Step 2: Deprotection of the Boc-Protected Amine
-
Dissolve the purified intermediate from Step 1 in a solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution to remove the tert-butyloxycarbonyl (Boc) protecting group.
-
Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue, this compound, can be further purified if necessary, for example, by recrystallization or chromatography.
Mechanism of Action in PROTACs
This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding event, in concert with the binding of the other end of the PROTAC to a target protein of interest (POI), induces the formation of a ternary POI-PROTAC-CRBN complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Binding Data
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| Thalidomide | ~250 nM[1] | Not Specified |
| Lenalidomide | ~178 nM[1] | Not Specified |
| Pomalidomide | ~157 nM[1] | Not Specified |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer[2] | Competitive Elution Assay |
Experimental Protocols
The following are representative protocols for assays commonly used to characterize CRBN ligands and PROTACs incorporating them. These can be adapted for use with this compound.
Protocol 1: Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a competitive binding assay to determine the affinity of a test compound for CRBN.
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled thalidomide tracer from a tagged CRBN protein. A GST-tagged CRBN protein is used with a Europium (Eu)-labeled anti-GST antibody (donor) and a red-shifted fluorescent thalidomide analog (acceptor). When the tracer is bound to CRBN, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.[3]
Caption: Workflow for the TR-FRET Cereblon Binding Assay.[3]
Materials and Reagents:
-
GST-tagged human Cereblon (CRBN) protein
-
Anti-GST antibody labeled with Europium cryptate
-
Thalidomide-Red (or other suitable fluorescent tracer)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
384-well low-volume white plates
-
Test compound (this compound) and positive control (e.g., Pomalidomide)
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted test compound or control.[3]
-
Add 4 µL of GST-CRBN protein solution to each well.[3]
-
Incubate for 15 minutes at room temperature.[3]
-
Prepare a mixture of Anti-GST-Europium and Thalidomide-Red in assay buffer.
-
Add 4 µL of the antibody/tracer mixture to each well.[3]
-
Incubate the plate for 60 minutes at room temperature, protected from light.[3]
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.[3]
-
Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.[3]
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps for treating cells with a PROTAC incorporating this compound and quantifying the degradation of the target protein by Western blot.
Principle: Cells expressing the target protein of interest are treated with varying concentrations of the PROTAC. The level of the target protein is then assessed by Western blot analysis of cell lysates. A loading control is used to ensure equal protein loading. The extent of protein degradation is quantified relative to a vehicle-treated control.
Caption: Western blot experimental workflow for assessing PROTAC-induced protein degradation.[4]
Materials and Reagents:
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
PROTAC compound (synthesized using this compound) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.[4]
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.[4]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs that hijack the CRBN E3 ubiquitin ligase. Its well-defined structure, with a specific CRBN-binding moiety and a readily functionalizable linker, makes it an attractive starting point for the synthesis of a wide range of protein degraders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery efforts. Further investigation into the specific binding kinetics and the optimization of linker length and composition will continue to advance the development of highly potent and selective PROTACs based on this and related scaffolds.
References
The Strategic Role of Thalidomide-O-amide-C5-NH2 in the Advancement of PROTAC-based Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the judicious selection of their constituent parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. This technical guide provides an in-depth examination of Thalidomide-O-amide-C5-NH2, a key building block in the development of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will explore its structural features, its integral role in the formation of the ternary complex, and its application in the synthesis of potent and selective protein degraders. This guide will further present key quantitative data from analogous compounds, detailed experimental protocols for PROTAC synthesis and evaluation, and visual representations of the underlying biological pathways and experimental workflows to empower researchers in the field of targeted protein degradation.
Introduction to PROTAC Technology and the Ubiquitin-Proteasome System
PROTACs are innovative heterobifunctional molecules that function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). Comprised of a POI-binding ligand and an E3 ligase-binding ligand connected by a flexible linker, PROTACs bring the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cellular environment. This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, often leading to a more profound and durable biological effect than traditional inhibitors.
The CRBN E3 ubiquitin ligase complex is one of the most successfully exploited E3 ligases in PROTAC design. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are well-established ligands for CRBN. Their favorable drug-like properties, including relatively small size and good cell permeability, have made them a popular choice for the E3 ligase-recruiting component of PROTACs.
This compound: A Versatile Building Block for PROTAC Synthesis
This compound is a pre-functionalized synthetic building block designed for the efficient construction of PROTACs. It consists of the core thalidomide moiety, which serves as the CRBN-binding element, connected to a five-carbon (C5) amide linker that terminates in a primary amine (-NH2). This terminal amine provides a convenient and reactive handle for conjugation to a ligand for a protein of interest, thereby streamlining the synthesis of the final PROTAC molecule. The C5 linker is designed to provide the requisite length and flexibility to enable the formation of a stable and productive ternary complex between the target protein and the CRBN E3 ligase complex.
Quantitative Data for Thalidomide-Based PROTACs
Table 1: Representative Degradation Data for C5-Linked Thalidomide-Based PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound A | BRD4 | HeLa | 15 | >90 | Fictional Example |
| Compound B | BTK | MOLM-14 | 8 | >95 | Fictional Example |
| Compound C | ERRα | MCF7 | 50 | ~80 | Fictional Example |
Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Table 2: Representative Binding Affinities for Thalidomide and its Analogs to CRBN
| Ligand | Binding Assay | IC50 (nM) | Reference |
| Thalidomide | TR-FRET | 22.4 | |
| Pomalidomide | TR-FRET | 6.4 | |
| Lenalidomide | TR-FRET | 8.9 |
Note: IC50 is the concentration of the ligand that inhibits 50% of the binding of a fluorescent probe to CRBN.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs utilizing this compound.
Protocol for PROTAC Synthesis via Amide Coupling
This protocol outlines a general procedure for conjugating a carboxylic acid-functionalized POI ligand to this compound.
Materials:
-
POI ligand with a terminal carboxylic acid
-
This compound
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous DMF
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolve the POI ligand-COOH (1.0 equivalent) and the amide coupling reagents (e.g., HATU, 1.1 equivalents; HOBt, 1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.
Protocol for Western Blotting to Assess Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and plot the normalized values against the PROTAC concentration to determine the DC50 and Dmax.
Protocol for Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the POI-PROTAC-CRBN ternary complex in vitro.
Materials:
-
Tagged POI (e.g., GST-tagged)
-
Tagged CRBN complex (e.g., His-tagged DDB1-CRBN)
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST) as the donor fluorophore
-
Acceptor fluorophore-conjugated anti-tag antibody (e.g., fluorescently labeled anti-His)
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add the tagged POI, tagged CRBN complex, and the PROTAC dilutions.
-
Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for ternary complex formation.
-
Add the Tb-conjugated donor antibody and the acceptor-conjugated antibody to the wells.
-
Incubate for a further 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration required for half-maximal complex formation.
Signaling Pathway and Mechanism of Action
The underlying principle of a PROTAC utilizing this compound is the hijacking of the CRL4^CRBN^ E3 ligase machinery to induce the degradation of a specific target protein.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its pre-functionalized nature simplifies the synthetic process, allowing researchers to focus on the development and optimization of the POI ligand. The methodologies and representative data presented in this guide provide a solid framework for the design, synthesis, and evaluation of novel protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized building blocks like this compound will be instrumental in accelerating the discovery of new therapeutics for a wide range of diseases.
Thalidomide-O-amide-C5-NH2 as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of Thalidomide-O-amide-C5-NH2, a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal machinery. This compound serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. By incorporating this ligand, PROTACs can recruit CRBN to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This guide details the mechanism of action, provides illustrative quantitative data for analogous compounds, and outlines key experimental protocols for the characterization of this and similar CRBN ligands.
Core Concepts: PROTACs and Cereblon
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This tripartite assembly forms a ternary complex, bringing the POI and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2]
Cereblon is a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[3] Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), bind to CRBN and modulate its substrate specificity, leading to the degradation of specific "neosubstrates."[3] In the context of PROTACs, the thalidomide moiety of this compound acts as the E3 ligase-recruiting element.
Quantitative Data: Binding Affinities and Degradation Efficacy
Table 1: Binding Affinities of Thalidomide and Analogs to Cereblon (CRBN)
| Compound | Assay Type | Binding Constant (Kd / Ki / IC50) | Reference(s) |
| Thalidomide | - | Kd: ~250 nM | [4] |
| (S)-Thalidomide | Isothermal Titration Calorimetry (ITC) | ~10-fold stronger binding than (R)-enantiomer | [3] |
| Lenalidomide | Fluorescence Polarization | Ki: 177.80 nM | [5] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 0.6 µM (for CRBN:DDB1) | [6] |
| Pomalidomide | Fluorescence Polarization | Ki: 156.60 nM | [5] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | [6] |
Table 2: Representative Degradation Performance of Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| dBET1 | BRD4 | MV4;11 | < 100 nM | > 90% | [7] |
| ARV-825 | BRD4 | RS4;11 | < 1 nM | > 95% | [7] |
| PROTAC IDO1 Degrader-1 | IDO1 | HeLa | Not Specified | > 90% | [3] |
| SMD-1087 | SMARCA2 | MOLM-13 | 8 nM | 89% | [8] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved. The values presented are for illustrative purposes and will vary depending on the specific PROTAC, target protein, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound and PROTACs derived from it. The following sections provide protocols for key experiments.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not widely published. However, a general synthetic strategy can be inferred from the synthesis of similar molecules. The synthesis would likely involve the alkylation of a protected 4-hydroxythalidomide with a C5 linker containing a protected amine, followed by deprotection.
A plausible synthetic route for a related compound, 4-O-alkylated thalidomide derivative, involves the methanolysis and subsequent methylation of 3-hydroxyphthalic anhydride, followed by alkylation under Mitsunobu conditions.[9] The final amide coupling would then be performed.
Biochemical and Biophysical Assays for CRBN Binding
1. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures the real-time binding kinetics of a ligand (this compound) to a protein (CRBN) immobilized on a sensor chip.[10][11]
-
Methodology:
-
Immobilization: Recombinant CRBN (often the thalidomide-binding domain) is immobilized on a sensor chip (e.g., CM5 chip via amine coupling).[10]
-
Binding: Solutions of this compound at various concentrations are flowed over the chip surface.
-
Detection: The change in the SPR signal is monitored in real-time to determine the association rate (kon).
-
Dissociation: A buffer solution is flowed over the chip to measure the dissociation rate (koff).
-
Data Analysis: The dissociation constant (Kd) is calculated from the ratio of koff/kon.
-
2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein in solution, providing a complete thermodynamic profile of the interaction.[6][12]
-
Methodology:
-
Sample Preparation: A solution of purified CRBN is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.[12]
-
Titration: The this compound solution is injected in small aliquots into the CRBN solution.
-
Heat Measurement: The heat change upon each injection is measured.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Cellular Assays for Target Engagement and Protein Degradation
1. Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA assesses the direct engagement of a ligand with its target protein in intact cells by measuring changes in the protein's thermal stability upon ligand binding.[13]
-
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble CRBN in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of CRBN in the presence of the ligand indicates target engagement.
-
2. Western Blotting for Protein Degradation
-
Principle: Western blotting is used to quantify the levels of a target protein in cells following treatment with a PROTAC.[1][2]
-
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH), followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands and quantify their intensity. Normalize the target protein levels to the loading control to determine the percentage of degradation and calculate the DC50 and Dmax values.[2]
-
Mandatory Visualizations
Caption: Mechanism of Action for a this compound based PROTAC.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Caption: Signaling pathway of Cereblon modulation by a thalidomide-based ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. PROTACs | DC Chemicals [dcchemicals.com]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Thalidomide-O-amide-C5-NH2: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amide-C5-NH2 is a functionalized derivative of thalidomide, an immunomodulatory drug that has seen a resurgence in therapeutic applications, most notably as a ligand for the E3 ubiquitin ligase cereblon (CRBN). This compound serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. As a bifunctional molecule, a PROTAC consists of a ligand that binds to a target protein and another that recruits an E3 ligase, connected by a chemical linker. This compound acts as the E3 ligase-recruiting moiety, specifically engaging CRBN to facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its related salts. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information on analogous thalidomide derivatives and general methodologies for property determination to provide a robust resource for researchers in the field.
Physicochemical Data Summary
The following table summarizes the available physicochemical data for this compound and its common salt forms. It is important to note that some of these values are computationally predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅ClN₄O₆ | MedChemExpress[1] |
| Molecular Weight | 452.89 g/mol | MedChemExpress[1] |
| IUPAC Name | 4-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | PubChem[2] |
| CAS Number | 2716130-28-6 (hydrochloride salt) | MedChemExpress[1] |
| Computed XLogP3 | 0.4 | PubChem[2] |
| Solubility | DMSO: ≥ 50 mg/mL (110.40 mM) | MedChemExpress[3] |
| Appearance | Solid | N/A |
| Storage Conditions | Room temperature in continental US; may vary elsewhere. Please store the product under the recommended conditions in the Certificate of Analysis. | MedChemExpress[3] |
Note: The molecular formula and weight correspond to the hydrochloride salt. The free base has a molecular formula of C₁₈H₂₁N₃O₅ and a molecular weight of 359.38 g/mol .
Experimental Protocols
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter influencing the ionization state, solubility, and permeability of a molecule at physiological pH. For a compound like this compound, which contains a primary amine, the pKa of its conjugate acid is of particular interest.
Methodology: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) for compounds with limited aqueous solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. For more accurate results, derivative plots (first or second derivative) can be used to pinpoint the equivalence point.
Determination of logP/logD
The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Methodology: Shake-Flask Method (OECD Guideline 107)
-
Phase Preparation: Prepare a two-phase system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The two phases should be pre-saturated with each other.
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the second phase and shake the mixture vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation and Quantification: Separate the two phases by centrifugation. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Stability Assessment
The chemical stability of a drug candidate is a critical factor for its development, storage, and formulation.
Methodology: HPLC-Based Stability Assay
-
Solution Preparation: Prepare solutions of this compound in various relevant media, such as aqueous buffers at different pH values (e.g., pH 4, 7.4, and 9) and in the presence of relevant biological matrices (e.g., plasma).
-
Incubation: Incubate the solutions at controlled temperatures (e.g., room temperature and 37°C) for specific time intervals.
-
Analysis: At each time point, analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. The degradation rate and half-life of the compound can be calculated from the decrease in the parent compound's concentration over time.
Signaling Pathway and Mechanism of Action
This compound functions as a recruiter of the E3 ubiquitin ligase cereblon (CRBN). CRBN is a substrate receptor within the Cullin-4 RING E3 ligase (CRL4) complex, which also includes DDB1, CUL4A, and ROC1. The primary mechanism of action for PROTACs utilizing this ligand involves the formation of a ternary complex between the target protein, the PROTAC, and the CRL4-CRBN E3 ligase complex.
Caption: PROTAC Mechanism of Action with this compound.
This ternary complex formation brings the target protein into close proximity with the E3 ligase machinery, leading to the polyubiquitination of the target protein. Polyubiquitinated proteins are subsequently recognized and degraded by the 26S proteasome, resulting in the selective elimination of the target protein from the cell.
Experimental Workflow for PROTAC Activity Assessment
The following diagram outlines a typical workflow for evaluating the efficacy of a PROTAC incorporating this compound.
Caption: Experimental Workflow for PROTAC Efficacy Assessment.
Conclusion
This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs. While specific experimental data for this molecule is limited, this guide provides a framework for its characterization based on established methodologies for analogous compounds. A thorough understanding of its physicochemical properties is paramount for the rational design and optimization of novel protein degraders. Researchers are encouraged to perform experimental validation of the computationally predicted properties to ensure the development of robust and effective therapeutic agents.
References
- 1. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Groundbreaking Modality: A Technical Guide to the Discovery and History of Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the remarkable journey of thalidomide-based linkers in the realm of Proteolysis Targeting Chimeras (PROTACs). From a molecule with a dark past to a cornerstone of a revolutionary therapeutic modality, the story of thalidomide's redemption is a testament to scientific inquiry and innovation. This document provides a comprehensive exploration of the discovery, mechanism, and foundational experimental protocols that underpin the use of thalidomide and its derivatives in targeted protein degradation.
From Tragedy to Triumph: The Rebirth of Thalidomide
Initially introduced in the 1950s as a sedative, thalidomide was soon linked to devastating teratogenic effects, leading to its withdrawal from the market.[1] For decades, its mechanism of action remained a mystery. However, its potent anti-inflammatory and anti-cancer properties spurred further investigation, leading to its repurposing for treating conditions like leprosy and multiple myeloma.[1]
The pivotal breakthrough came in 2010 with the identification of Cereblon (CRBN) as the direct cellular target of thalidomide.[1] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[1] This discovery revealed that thalidomide and its analogs, such as lenalidomide and pomalidomide, function as "molecular glues." They induce a conformational change in CRBN, leading to the recruitment of neo-substrates—proteins not normally targeted by this E3 ligase—for ubiquitination and subsequent degradation by the proteasome.[1] This novel mechanism of action laid the groundwork for the development of thalidomide-based PROTACs.
The conceptual leap to PROTACs was pioneered by researchers like Craig Crews and Raymond Deshaies. The core idea of a PROTAC, first proposed in 2001, is a heterobifunctional molecule with two key components: one ligand to bind to a target protein of interest (POI) and another to recruit an E3 ubiquitin ligase, all connected by a chemical linker.[1] The discovery of thalidomide's interaction with CRBN provided a powerful and readily available tool to hijack the CRL4CRBN E3 ligase for targeted protein degradation.
The Core Signaling Pathway: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs function by coopting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule acts as a bridge, bringing the target protein and the CRBN E3 ligase into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
A Historical Timeline of Key Discoveries
The development of thalidomide-based PROTACs was a multi-step process built upon decades of research.
Quantitative Data Presentation: Benchmarking PROTAC Performance
The efficacy of a PROTAC is quantitatively assessed by its ability to induce the degradation of the target protein. Key parameters include DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following tables summarize these metrics for some seminal thalidomide-based PROTACs.
Table 1: Performance of BRD4-Targeting Thalidomide-Based PROTACs
| PROTAC | Target Protein | Ligand for POI | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | OTX015 | PEG | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 - 1 | > 90 |
| dBET1 | BRD4 | JQ1 | PEG | MV4;11 | 4 | > 95 |
Data compiled from multiple sources.[2][3][4][5][6]
Table 2: Performance of Other Notable Thalidomide-Based PROTACs
| PROTAC | Target Protein | Ligand for POI | Linker Type | Cell Line | DC50 (nM) |
| SHP2 Degrader (11) | SHP2 | SHP099 derivative | Alkyl-ether | HeLa | 6.02 |
| KRAS G12C Degrader (KP-14) | KRAS G12C | KRas G12C-IN-3 | PEG | NCI-H358 | ~1250 |
Data compiled from multiple sources.[7][8][9]
The Crucial Role of the Linker: Synthesis and Optimization
The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points influence the stability and geometry of the ternary complex. Common linker types include polyethylene glycol (PEG) and alkyl chains.
The synthesis of thalidomide-based linkers often starts from a functionalized thalidomide or pomalidomide derivative. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction of a primary amine-containing linker with 4-fluorothalidomide.
A variety of synthetic routes have been developed to create diverse libraries of thalidomide-based linkers, enabling the optimization of PROTAC properties.[7][10][11][12][13][14][15][16]
Experimental Protocols: A Guide to PROTAC Characterization
The development and validation of thalidomide-based PROTACs involve a suite of biochemical, biophysical, and cell-based assays.
Western Blotting for Protein Degradation
This is the gold-standard assay to quantify the extent of target protein degradation in cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil to denature the proteins.
-
-
SDS-PAGE and Immunoblotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Biophysical Assays for Ternary Complex Formation
Understanding the formation and stability of the POI-PROTAC-E3 ligase ternary complex is crucial for rational PROTAC design.
TR-FRET is a robust method to quantify ternary complex formation in a solution-based, high-throughput format.
-
Principle: Two proteins of interest (e.g., His-tagged CRBN and GST-tagged POI) are labeled with donor (e.g., Terbium-anti-His) and acceptor (e.g., fluorescently labeled anti-GST) fluorophores. In the presence of a PROTAC, the proteins are brought into proximity, allowing for FRET to occur.
-
Protocol Outline:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the tagged POI, tagged CRBN complex, and PROTAC dilutions.
-
Incubate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
Add the donor and acceptor antibody pairs.
-
Incubate in the dark (e.g., 60 minutes at room temperature).
-
Measure the TR-FRET signal on a plate reader with appropriate filters.
-
-
Data Analysis: The TR-FRET ratio is plotted against the PROTAC concentration. A characteristic "hook effect" (a bell-shaped curve) is indicative of ternary complex formation.[17][18][19][20][21]
ITC is the gold standard for measuring the thermodynamics of binding interactions and can be used to determine the cooperativity of ternary complex formation.
-
Principle: ITC directly measures the heat released or absorbed during a binding event.
-
Protocol Outline:
-
Binary Interactions:
-
Titrate the PROTAC into a solution of the POI to determine their binding affinity (KD1).
-
Titrate the PROTAC into a solution of the CRBN complex to determine their binding affinity (KD2).
-
-
Ternary Complex Formation:
-
Saturate the POI with the PROTAC and titrate this complex into the CRBN solution.
-
-
-
Data Analysis: The binding isotherms are fitted to determine the binding affinities. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary and ternary binding affinities. A positive cooperativity (α > 1) indicates that the binding of one partner enhances the binding of the other.[19][22][23][24][25][26][]
BRET is a cell-based assay that can monitor protein-protein interactions in living cells.
-
Principle: One protein is fused to a bioluminescent donor (e.g., NanoLuc luciferase) and the other to a fluorescent acceptor (e.g., a fluorescent protein). PROTAC-induced proximity leads to energy transfer.
-
Protocol Outline:
-
Co-express the donor- and acceptor-tagged proteins in cells.
-
Treat the cells with the PROTAC.
-
Add the luciferase substrate.
-
Measure the luminescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis: An increase in the BRET ratio (acceptor emission / donor emission) indicates ternary complex formation.[28][29][30][31][32]
Conclusion
The journey of thalidomide from a source of tragedy to a powerful tool in modern drug discovery is a compelling narrative of scientific advancement. The discovery of its interaction with CRBN has not only elucidated its long-standing biological mysteries but has also provided an invaluable E3 ligase ligand for the development of PROTACs. Thalidomide-based PROTACs have demonstrated significant promise in preclinical and clinical studies, validating targeted protein degradation as a potent therapeutic strategy. The continued optimization of thalidomide-based linkers and a deeper understanding of the intricacies of ternary complex formation will undoubtedly fuel the development of the next generation of protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 23. tandfonline.com [tandfonline.com]
- 24. benchchem.com [benchchem.com]
- 25. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 26. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 29. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. BRET: NanoLuc-Based Bioluminescence Resonance Energy Transfer Platform to Monitor Protein-Protein Interactions in Live Cells | Springer Nature Experiments [experiments.springernature.com]
The C5 Linker in Thalidomide-O-amide-C5-NH2: A Technical Guide for Drug Development Professionals
An in-depth examination of the synthesis, function, and evaluation of the C5 alkyl linker in the context of Proteolysis Targeting Chimeras (PROTACs), providing researchers with a comprehensive understanding of its role in targeted protein degradation.
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The thalidomide scaffold and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ligase. This technical guide focuses on a key building block in PROTAC development: Thalidomide-O-amide-C5-NH2 . Specifically, it provides a detailed analysis of the C5 alkyl amine linker, its synthesis, its impact on PROTAC efficacy, and the experimental protocols required for its characterization.
The Core Moiety: this compound
This compound is a crucial intermediate for the synthesis of PROTACs. It comprises the thalidomide core, which serves as the CRBN-binding element, attached to a 5-carbon alkyl chain with a terminal primary amine (-NH2). This amine group provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, thus forming the final PROTAC molecule. The "O-amide" nomenclature indicates that the C5 linker is attached to the thalidomide scaffold via an ether linkage at the 4-position of the phthalimide ring.
The Role of the C5 Linker in PROTAC Efficacy
The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its length, composition, and attachment point on the E3 ligase ligand profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.
The C5 alkyl linker in this compound offers a balance of flexibility and hydrophobicity. Studies have shown that the choice between an alkyl and a more hydrophilic polyethylene glycol (PEG) linker can significantly impact a PROTAC's properties, including cell permeability and degradation efficiency. Furthermore, the attachment point on the thalidomide ring (C4 vs. C5) can affect the orientation of the recruited E3 ligase and influence both on-target degradation and potential off-target effects.
Quantitative Data on Linker Performance
The efficacy of a PROTAC is quantitatively assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize comparative data for PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), highlighting the impact of linker composition and attachment point.
Table 1: Comparative Degradation Efficiency of BTK-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Linker Attachment Point | DC50 (nM) | Dmax (%) | Reference |
| PTD10 | Pomalidomide | Alkyl/Ether | C5 | 0.5 | >95 | [1] |
| MT-541 | Pomalidomide | Alkyl/Ether | C4 | 90.1 | Not Specified | [2] |
| MT-809 | Pomalidomide | Alkyl/Ether | C5 | 11.6 | Not Specified | [2] |
| SJF620 | Pomalidomide | PEG | Not Specified | Potent (exact value not specified) | Not Specified | [3] |
Table 2: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | Pomalidomide | PEG-based | <1 | >90 | Burkitt's Lymphoma | [4] |
| MZ1 | VHL Ligand | Alkyl/Ether | 8 | >90 | H661 | [4] |
| dBET6 | Thalidomide | C8 Alkyl | Potent (UbMax 0.03 µM) | Not Specified | K562 | [5] |
| BETd-24-6 | Thalidomide | PEG | Potent (UbMax 0.03 µM) | Not Specified | K562 | [5] |
Signaling Pathways and Experimental Workflows
The development and characterization of PROTACs involve understanding the underlying biological pathways and employing a suite of biochemical and cellular assays.
Signaling Pathway Diagrams
The following diagrams, rendered in DOT language, illustrate the key signaling pathways and a general experimental workflow for PROTAC characterization.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of PROTACs utilizing the this compound linker.
Synthesis of this compound
Materials:
-
4-Hydroxythalidomide
-
5-(Boc-amino)-1-bromopentane (or other suitably protected 5-amino-1-halopentane)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Step 1: Williamson Ether Synthesis (Coupling of Linker to Thalidomide)
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add K2CO3 (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 5-(Boc-amino)-1-bromopentane (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Boc-protected Thalidomide-O-C5-NH2.
-
-
Step 2: Deprotection of the Amine
-
Dissolve the Boc-protected intermediate in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting product, this compound (as a TFA or HCl salt), can be used directly for conjugation or further purified if necessary.
-
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Western blotting is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.[4]
Materials:
-
Cancer cell line of interest (e.g., Ramos, H661)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein (e.g., anti-BRD4, anti-BTK)
-
Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve logarithmic growth at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (typically 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
Assessing the formation of the ternary complex is crucial for understanding the mechanism of action of a PROTAC.
AlphaLISA (Amplified Luminescent Proximity Homestead Assay)
AlphaLISA is a bead-based immunoassay that measures the proximity of two molecules.
Materials:
-
Recombinant tagged target protein (e.g., GST-tagged BRD4)
-
Recombinant tagged E3 ligase complex (e.g., FLAG- and His-tagged CRBN/DDB1/Cul4A/Rbx1)
-
PROTAC of interest
-
AlphaLISA Toolbox reagents (e.g., anti-GST Donor beads, anti-FLAG Acceptor beads)
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Incubate the tagged target protein, tagged E3 ligase complex, and the PROTAC in an appropriate assay buffer in a microplate.
-
Add the corresponding AlphaLISA Donor and Acceptor beads.
-
Incubate to allow for binding and bead proximity.
-
Read the plate on an AlphaLISA-compatible reader. An increase in the AlphaLISA signal indicates the formation of the ternary complex.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
ITC instrument
-
Matched dialysis buffer for all components
Procedure:
-
Prepare the E3 ligase solution in the ITC cell and the PROTAC solution in the injection syringe, both in the same matched buffer.
-
Perform a titration by injecting small aliquots of the PROTAC into the E3 ligase solution and measure the heat changes. This determines the binary binding affinity (KD1).
-
Repeat the experiment by titrating the PROTAC into the target protein to determine the other binary binding affinity (KD2).
-
To measure ternary complex formation, pre-saturate the E3 ligase with the target protein in the ITC cell and titrate in the PROTAC.
-
Analyze the data to determine the apparent KD for ternary complex formation and calculate the cooperativity factor (α).
Conclusion
The C5 linker in this compound represents a fundamental and versatile component in the design of CRBN-recruiting PROTACs. Its alkyl nature and the C5 attachment point on the thalidomide scaffold contribute to the overall physicochemical and pharmacological properties of the final degrader molecule. A thorough understanding of its synthesis, coupled with rigorous in vitro and in vivo characterization using the detailed protocols provided in this guide, is essential for the rational design and development of novel and effective targeted protein degraders. The comparative data presented underscores the importance of systematic linker optimization to achieve the desired potency and selectivity for a given therapeutic target.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifesensors.com [lifesensors.com]
- 6. benchchem.com [benchchem.com]
In-Vitro Characterization of Thalidomide-O-amide-C5-NH2: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amide-C5-NH2 is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. This molecule serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), effectively acting as a hook to recruit the cellular degradation machinery.[1][2][3] This technical guide provides an in-depth overview of the in-vitro characterization of this compound within the context of a PROTAC, offering detailed experimental protocols and data presentation formats essential for researchers in the field of targeted protein degradation.
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] Thalidomide and its analogs are well-established ligands for the CRBN E3 ligase complex.[5] The "-O-amide-C5-NH2" component of the molecule refers to the linker, in this case, a 5-carbon chain with an amide group, which provides a point of attachment for a ligand targeting a specific protein of interest.[6]
Core Concept: PROTAC-Mediated Protein Degradation
The fundamental principle behind the action of a PROTAC incorporating this compound is the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its subsequent degradation by the proteasome.
Quantitative Data Summary
Effective in-vitro characterization of a PROTAC utilizing this compound involves quantifying its binding affinity to CRBN and its efficiency in degrading the target protein. The following tables present hypothetical data for a PROTAC targeting a kinase of interest ("Kinase X") for illustrative purposes.
Table 1: Binding Affinity of this compound to Cereblon (CRBN)
| Assay Method | Ligand | Analyte | KD (nM) | IC50 (nM) |
| Surface Plasmon Resonance (SPR) | Biotinylated CRBN | This compound | 150 | - |
| Fluorescence Polarization (FP) | Fluorescently-labeled Thalidomide | This compound | - | 250 |
Table 2: In-Vitro Degradation Profile of PROTAC-KinaseX
| Cell Line | PROTAC Concentration | Degradation (%) | DC50 (nM) | Dmax (%) |
| Cancer Cell Line A | 1 nM | 25 | 50 | >95% |
| 10 nM | 60 | |||
| 100 nM | 95 | |||
| 1 µM | 98 | |||
| Cancer Cell Line B | 1 nM | 15 | 75 | >90% |
| 10 nM | 55 | |||
| 100 nM | 92 | |||
| 1 µM | 94 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Experimental Protocols
Detailed and robust experimental protocols are critical for the accurate in-vitro characterization of any PROTAC. The following sections provide methodologies for key experiments.
Protocol 1: Cereblon (CRBN) Binding Assay using Fluorescence Polarization (FP)
This assay measures the binding affinity of this compound to CRBN by competing with a fluorescently labeled thalidomide tracer.
Materials:
-
Recombinant human CRBN protein
-
Fluorescently-labeled thalidomide (e.g., BODIPY-thalidomide)
-
This compound
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add a fixed concentration of fluorescently-labeled thalidomide and recombinant CRBN to each well.
-
Add the serially diluted this compound to the wells. Include wells with no competitor (maximum polarization) and wells with no CRBN (minimum polarization) as controls.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 value by plotting the polarization values against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC incorporating this compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per well and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax.
Conclusion
This compound is a valuable and widely used component for the synthesis of CRBN-recruiting PROTACs. Its in-vitro characterization is a critical step in the development of novel protein degraders. By employing rigorous and well-defined experimental protocols, such as fluorescence polarization for binding affinity and western blotting for cellular degradation, researchers can effectively evaluate the performance of their PROTAC candidates. The data generated from these assays are essential for structure-activity relationship (SAR) studies, lead optimization, and the ultimate advancement of new therapeutics for a wide range of diseases.
References
- 1. E3 Ligase Ligand-Linker Conjugate | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | E3 Ligase Ligand-Linker Conjugates | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. targetmol.com [targetmol.com]
A Deep Dive into Thalidomide-O-amide-C5-NH2 for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs). The most prominent TPD technology is the use of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules comprising two distinct ligands connected by a chemical linker. One ligand binds to the POI, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.
The Role of Cereblon (CRBN) in TPD
Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. It has been a focal point in TPD due to its role as the target of immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide. These small molecules bind to CRBN and modulate its substrate specificity, leading to the degradation of neosubstrates. This mechanism has been successfully harnessed in the design of a wide range of PROTACs.
Thalidomide-O-amide-C5-NH2: A Key Building Block for CRBN-based PROTACs
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide moiety for CRBN binding and a C5 amine linker for conjugation to a POI ligand. The terminal primary amine on the linker provides a convenient attachment point for coupling with a warhead that targets a specific protein for degradation. This building block is instrumental in the modular synthesis of novel PROTACs for research and therapeutic development.
Mechanism of Action
The thalidomide component of this compound binds to the CRBN E3 ligase. When this molecule is incorporated into a PROTAC, the other end of the PROTAC binds to the target protein. This dual binding event brings the target protein into close proximity with the CRBN E3 ligase complex, leading to the transfer of ubiquitin to the target protein and its subsequent degradation by the proteasome.
Caption: Workflow of PROTAC-mediated protein degradation.
Quantitative Data Summary
The following tables provide representative quantitative data for thalidomide-based PROTACs. It is important to note that the specific values for a PROTAC incorporating this compound will be dependent on the specific protein of interest and the cell line used.
Table 1: Representative CRBN Binding Affinity
| Ligand | Assay Type | KD / IC50 (nM) |
| Thalidomide | TR-FRET | ~180 |
| Pomalidomide | TR-FRET | ~35 |
| Lenalidomide | TR-FRET | ~250 |
Table 2: Representative PROTAC Performance Data
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | HeLa | 15 | >90 |
| BTK | MOLM-14 | 8 | >95 |
| CDK9 | MV4-11 | 25 | ~85 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general procedure for coupling this compound to a POI-binding ligand that has a carboxylic acid functional group.
Caption: General workflow for PROTAC synthesis.
Materials:
-
POI ligand with a carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
Procedure:
-
Dissolve the POI ligand-COOH (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with a PROTAC.[1][2][3]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (DMSO).[1][2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane for 1 hour at room temperature.[1]
-
Incubate with primary antibodies (anti-POI and anti-loading control) overnight at 4°C.[1][2]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2]
-
-
Detection and Analysis:
CRBN Binding Assay (TR-FRET)
This protocol provides a general outline for a competitive TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay to determine the binding affinity of a compound to CRBN.[5][6]
Materials:
-
GST-tagged human CRBN protein
-
Anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
Thalidomide-based tracer labeled with an acceptor fluorophore (e.g., XL665)
-
Test compound (e.g., a PROTAC containing this compound)
-
Assay buffer
-
Low-volume 384-well plates
Procedure:
-
Add serial dilutions of the test compound to the wells of the assay plate.
-
Add a constant concentration of the GST-CRBN protein to each well.
-
Add a pre-mixed solution of the anti-GST donor antibody and the thalidomide-acceptor tracer.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The decrease in the FRET signal is plotted against the concentration of the test compound to determine the IC50 value.[6]
This guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. The provided protocols and representative data serve as a starting point for researchers to design and execute their own experiments in the quest for novel therapeutics.
References
The Evolving Landscape of Targeted Protein Degradation: A Technical Guide to Thalidomide and Its Derivatives in PROTACs
For Immediate Release
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. By co-opting the cell's own ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins. At the heart of many successful PROTACs lies the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). This is most commonly achieved using thalidomide or its more potent derivatives, lenalidomide and pomalidomide. This technical guide provides an in-depth analysis of the key differences between these CRBN-recruiting moieties, offering a valuable resource for researchers, scientists, and drug development professionals.
Structural and Functional Distinctions
Thalidomide, a molecule with a complex history, has been repurposed as a foundational element in PROTAC design.[1][2] Its derivatives, lenalidomide and pomalidomide, were developed to enhance its therapeutic properties and have demonstrated superior performance in the context of PROTACs.[1][2]
The core structural scaffold consists of a phthalimide ring and a glutarimide ring. Lenalidomide and pomalidomide feature an additional amino group on the phthalimide ring, which is a key site for linker attachment in PROTAC synthesis.[3] This modification not only provides a convenient conjugation point but also influences the binding affinity to CRBN and the overall efficacy of the resulting PROTAC.[3] Pomalidomide is a further modification of lenalidomide, with an additional carbonyl group on the phthalimide ring.[1]
Comparative Analysis of CRBN Binding and PROTAC Efficacy
The efficacy of a PROTAC is intrinsically linked to the binding affinity of its E3 ligase-recruiting ligand. Lenalidomide and pomalidomide generally exhibit a stronger binding affinity for CRBN compared to thalidomide, which can lead to more efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent protein degradation.[3][4]
The following tables summarize quantitative data comparing the binding affinities of thalidomide and its derivatives to CRBN, and the degradation performance of PROTACs incorporating these ligands.
| Ligand | Binding Affinity (Kd) to CRBN | Reference(s) |
| Thalidomide | ~250 nM | [4] |
| Lenalidomide | ~178 nM | [4] |
| Pomalidomide | ~157 nM | [4] |
Table 1: Comparative Binding Affinities of Thalidomide and its Derivatives to Cereblon (CRBN).
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference(s) |
| PROTAC 3 | Thalidomide | BRD4 | 0.1 - 0.3 | >90 | [5] |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | [5] |
| ARV-825 | Pomalidomide | BRD4 | < 1 | >95 | [6] |
Table 2: Comparative Degradation Potency of BRD4-Targeting PROTACs. Note: Data is compiled from different studies and experimental conditions may vary.
Signaling Pathways and Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome pathway. The CRBN-recruiting moiety of the PROTAC binds to CRBN, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][2] This binding event facilitates the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase machinery. This proximity allows for the efficient transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[3][7]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Accurate evaluation of PROTAC efficacy requires robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used in the characterization of thalidomide-based PROTACs.
Western Blot Analysis for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations or a vehicle control (e.g., DMSO) for a specified time.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[9]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8][9]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[8][9]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6][9]
Caption: A typical experimental workflow for Western Blot analysis.
HiBiT Assay for Live-Cell Protein Degradation
The HiBiT assay is a sensitive, real-time method to monitor protein degradation in living cells.
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the target protein with the 11-amino-acid HiBiT peptide.[10][11]
-
Cell Plating: Plate the HiBiT-tagged cells in a suitable assay plate.[10]
-
Compound Addition: Add serially diluted PROTACs to the cells.[10]
-
Luminescence Measurement:
-
Lytic Endpoint Assay: Add a lytic detection reagent containing LgBiT protein and substrate. Measure the luminescence, which is proportional to the amount of remaining HiBiT-tagged protein.[10][12]
-
Live-Cell Kinetic Assay: Use a live-cell substrate and measure luminescence at multiple time points to monitor degradation kinetics.[10][12]
-
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control to determine DC50, Dmax, and degradation rate.[10][11]
Biophysical Assays for Binding Affinity
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to quantify the binding affinities between the PROTAC, the target protein, and the E3 ligase.
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize the target protein or the E3 ligase (e.g., CRBN) onto a sensor chip.[13][14]
-
Analyte Injection: Inject the PROTAC at various concentrations over the sensor surface to measure the binary binding affinity.[13][14]
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the third binding partner over the immobilized protein.[13][14]
-
Data Analysis: Analyze the sensorgrams to determine the association (kon), dissociation (koff), and equilibrium dissociation (Kd) constants.[13][14]
Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: Place the target protein or E3 ligase in the sample cell and the PROTAC in the titration syringe, ensuring both are in identical buffer.[15][16]
-
Titration: Inject small aliquots of the PROTAC into the protein solution.[15][16]
-
Heat Measurement: Measure the heat released or absorbed upon each injection.[15][16]
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of the reactants to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[15][16]
Caption: Logical workflow for SPR and ITC binding assays.
Conclusion
The choice of the CRBN-recruiting ligand is a critical determinant of PROTAC efficacy. While thalidomide laid the groundwork, its derivatives, lenalidomide and pomalidomide, offer enhanced binding affinities to CRBN, often translating to more potent and efficient degradation of target proteins. A thorough understanding of the structural nuances, binding kinetics, and cellular activities of these molecules is paramount for the rational design of next-generation protein degraders. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel PROTAC candidates, accelerating their journey from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aragen.com [aragen.com]
- 14. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Conjugation of a POI Ligand to Thalidomide-O-amide-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conjugation of a protein of interest (POI) ligand containing a carboxylic acid functional group to Thalidomide-O-amide-C5-NH2. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of target proteins. The protocol outlines a common and effective method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). Detailed methodologies for the conjugation reaction, purification of the final product, and characterization are provided.
Introduction
PROTACs are a novel therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[1][2] A PROTAC consists of a ligand that binds to a POI, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] Thalidomide and its derivatives are well-known ligands for the Cereblon (CRBN) E3 ligase.[3][4] this compound is a functionalized thalidomide derivative that presents a primary amine, enabling covalent attachment to a POI ligand via a suitable linker.[3][5]
This application note details the chemical conjugation of a generic POI ligand possessing a carboxylic acid group (POI-COOH) to the primary amine of this compound to form a stable amide bond. The reaction is facilitated by the carbodiimide coupling agent EDC, which activates the carboxylic acid, and NHS, which forms a more stable amine-reactive intermediate, increasing the efficiency of the conjugation.[6][7][8]
Signaling Pathway and Experimental Workflow
The overall process involves the activation of the carboxylic acid on the POI ligand, followed by nucleophilic attack from the primary amine of this compound to form an amide bond.
Figure 1. Experimental workflow for the conjugation of a POI ligand to this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number | Purity |
| POI Ligand (with carboxylic acid) | User-provided | - | >95% |
| This compound | MedChemExpress | HY-112354 | >98% |
| EDC (EDAC, EDCI) | Sigma-Aldrich | E7750 | >98% |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 130672 | >98% |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 | >99.8% |
| Dichloromethane (DCM) | Sigma-Aldrich | 270997 | >99.8% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 | >99.5% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 302031 | >99% |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998 | >99.9% |
| Water, HPLC Grade | Fisher Scientific | W6 | - |
Equipment
-
Magnetic stirrer with stir bars
-
Round bottom flasks and standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Lyophilizer or rotary evaporator
Protocol for Conjugation
This protocol is based on a starting quantity of 0.1 mmol of the POI ligand. Adjustments may be necessary depending on the specific properties of the POI ligand.
-
Preparation of Reactants:
-
Dissolve the POI ligand (0.1 mmol, 1.0 eq) in anhydrous DMF (2 mL) in a dry round bottom flask under an inert atmosphere.
-
Add EDC (0.12 mmol, 1.2 eq) and NHS (0.12 mmol, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid. The formation of the NHS-activated ester can be monitored by thin-layer chromatography (TLC) or LC-MS if desired.
-
-
Conjugation Reaction:
-
In a separate flask, dissolve this compound (0.1 mmol, 1.0 eq) in anhydrous DMF (1 mL).
-
Add the solution of this compound to the activated POI ligand solution.
-
Add DIPEA (0.2 mmol, 2.0 eq) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature overnight (12-16 hours) under an inert atmosphere.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS to observe the consumption of the starting materials and the formation of the desired product.
-
Purification Protocol
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 5% aqueous citric acid (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification by Preparative HPLC:
-
Dissolve the crude product in a minimal amount of DMF or a suitable solvent mixture for HPLC injection.
-
Purify the crude product using a preparative reverse-phase HPLC system. A typical gradient could be 10-90% acetonitrile in water (with 0.1% TFA) over 30 minutes.
-
Collect the fractions containing the pure product, identified by UV detection and confirmed by LC-MS analysis of the fractions.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain the final product as a solid.
-
Characterization
The successful synthesis of the POI-linker-thalidomide conjugate should be confirmed by the following methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity of the conjugate.
Data Presentation
The following tables provide a template for summarizing the quantitative data from the synthesis and characterization of the conjugate.
Table 1: Reaction Stoichiometry and Yield
| Compound | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass (mg) |
| POI Ligand | User-defined | 0.1 | 1.0 | Calculated |
| This compound | 359.38 | 0.1 | 1.0 | 35.9 |
| EDC | 191.70 | 0.12 | 1.2 | 23.0 |
| NHS | 115.09 | 0.12 | 1.2 | 13.8 |
| Product: POI-Linker-Thalidomide | Calculated | - | - | Measured |
| Yield (%) | - | - | - | Calculated |
Table 2: Characterization Data
| Analysis Method | Expected Result | Observed Result | Purity (%) |
| LC-MS (m/z) | [M+H]⁺ = Calculated | Measured | >95% |
| ¹H NMR (ppm) | Peaks corresponding to both POI and Thalidomide moieties | Conforms | >95% |
| ¹³C NMR (ppm) | Peaks corresponding to both POI and Thalidomide moieties | Conforms | >95% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low reaction yield | Incomplete activation of the carboxylic acid | Ensure anhydrous conditions. Increase the amount of EDC/NHS. Allow for a longer activation time. |
| Degradation of starting materials or product | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Multiple products observed | Side reactions | Optimize the stoichiometry of reagents. Ensure the purity of starting materials. |
| Difficulty in purification | Similar polarity of product and impurities | Use a different HPLC column or a different gradient elution. Consider alternative purification methods like flash chromatography. |
Conclusion
This application note provides a comprehensive and detailed protocol for the successful conjugation of a POI ligand with a carboxylic acid functional group to this compound. By following these procedures, researchers can reliably synthesize PROTAC molecules for further biological evaluation. The provided guidelines for purification and characterization will ensure the high quality of the final conjugate, which is essential for obtaining reproducible results in downstream applications.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | E3 Ligase Ligand-Linker Conjugates | MedChemExpress [medchemexpress.eu]
- 5. Thalidomide-O-C5-NH2 | C18H21N3O5 | CID 138562609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. covachem.com [covachem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: A Comprehensive Protocol for the Synthesis and Evaluation of PROTACs Utilizing Thalidomide-O-amide-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]
Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a common choice for PROTAC design.[2] This document provides a detailed protocol for the synthesis of a PROTAC using the commercially available building block, Thalidomide-O-amide-C5-NH2. This building block incorporates the CRBN-recruiting thalidomide moiety connected to a 5-carbon alkyl linker with a terminal primary amine. This amine serves as a versatile chemical handle for conjugation to a POI ligand ("warhead") that contains a carboxylic acid, via a standard amide bond formation.
These application notes will guide researchers through the chemical synthesis, purification, and subsequent biological evaluation of the resulting PROTAC, including protocols for assessing target protein degradation and selectivity.
Data Presentation
The efficacy of a synthesized PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative parameters include DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following table provides representative data for well-characterized thalidomide-based PROTACs to serve as a benchmark for expected potency.
| PROTAC Name (Target) | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 (BRD4) | Pomalidomide | Piperidine-based | < 1 | > 95 | Jurkat |
| dBET1 (BRD4) | Thalidomide | PEG/Alkyl | < 100 | > 90 | MM.1S |
| SHP2 Degrader (SHP2) | Thalidomide | Alkyl | 6.02 | Not Specified | Not Specified |
| BTK Degrader (BTK) | Thalidomide | Alkyl | ~5 | > 90 | MOLM-14 |
Signaling Pathway and Experimental Workflow
The mechanism of action for a thalidomide-based PROTAC involves the recruitment of the CRBN E3 ligase to the target protein, leading to its ubiquitination and proteasomal degradation. The overall workflow for developing a novel PROTAC involves a cycle of design, chemical synthesis, and biological evaluation.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes a general method for the amide coupling of this compound with a generic POI ligand containing a terminal carboxylic acid (Warhead-COOH).
Materials:
-
This compound (or its hydrochloride salt)
-
POI ligand with a terminal carboxylic acid (Warhead-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents (Acetonitrile, Water, Trifluoroacetic acid) for purification
-
LC-MS, HRMS, and NMR for analysis
Procedure:
-
Reaction Setup:
-
In a clean, dry vial, dissolve the Warhead-COOH (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add a solution of this compound (1.2 equivalents) in a minimal amount of anhydrous DMF to the activated Warhead-COOH solution. If using the hydrochloride salt, ensure enough DIPEA is present to neutralize the salt and act as the base.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Filter the crude mixture if a precipitate forms, or directly purify the solution.
-
Purify the crude product using reverse-phase preparative HPLC with a suitable gradient (e.g., 10-90% acetonitrile in water with 0.1% TFA).
-
Collect the fractions containing the pure PROTAC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by LC-MS, HRMS, and NMR spectroscopy.
-
Protocol 2: Western Blot Analysis for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[4]
Materials:
-
A suitable human cell line expressing the POI.
-
Synthesized PROTAC stock solution in DMSO.
-
DMSO (vehicle control).
-
Cell culture medium and supplements.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibody specific for the POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescent substrate.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (typically 16-24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil to denature proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.
-
Protocol 3: Quantitative Proteomics for Selectivity Profiling
This protocol outlines a general workflow for a quantitative proteomics experiment to assess the selectivity of the PROTAC across the entire proteome.
Materials:
-
Cell line and PROTAC as described in Protocol 2.
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer).
-
DTT, iodoacetamide, and trypsin (mass spectrometry grade).
-
Tandem Mass Tags (TMT) for labeling (optional, for multiplexing).
-
C18 solid-phase extraction (SPE) cartridges.
-
LC-MS/MS instrument.
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).
Procedure:
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a concentration near its DC50 value and a vehicle control. Multiple biological replicates are essential.
-
-
Protein Extraction and Digestion:
-
Harvest and lyse the cells in a urea-based lysis buffer.
-
Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest proteins into peptides with trypsin.
-
-
Peptide Desalting and Labeling:
-
Desalt the peptides using a C18 SPE cartridge.
-
(Optional) Label the desalted peptides with TMT reagents according to the manufacturer's protocol to allow for multiplexed analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS. The instrument will fragment the peptides and measure the masses of the fragments to determine their sequences and quantify their abundance.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software.
-
Identify the proteins and quantify their relative abundance between the PROTAC-treated and vehicle-treated samples.
-
Identify proteins that are significantly downregulated upon PROTAC treatment. The intended POI should be among the most significantly degraded proteins, while minimal changes in other protein levels indicate high selectivity.
-
Conclusion
The use of pre-functionalized building blocks like this compound streamlines the synthesis of CRBN-recruiting PROTACs. The protocols provided herein offer a comprehensive guide for the synthesis via robust amide coupling chemistry and the subsequent critical evaluation of the PROTAC's biological activity. By systematically assessing protein degradation potency and proteome-wide selectivity, researchers can effectively advance the development of novel and highly specific targeted protein degraders.
References
Application Notes: Using Thalidomide-O-amide-C5-NH2 in a Western Blot Degradation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]
Thalidomide-O-amide-C5-NH2 is a key building block in the synthesis of PROTACs. It is an E3 ligase ligand-linker conjugate that incorporates a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase and a C5 amide linker with a terminal amine group for conjugation to a POI-targeting ligand.[2][3] This application note provides a detailed protocol for utilizing a PROTAC constructed with this compound in a western blot-based degradation assay to quantify the degradation of a target protein.
Mechanism of Action
The underlying mechanism of action for a PROTAC utilizing a thalidomide derivative involves hijacking the cellular ubiquitin-proteasome system.[1] Thalidomide and its analogs bind to Cereblon (CRBN), which is the substrate receptor of the Cullin-4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] This binding event modulates the substrate specificity of the E3 ligase.[6][7]
A PROTAC molecule simultaneously binds to both the POI and CRBN, forming a ternary complex.[8] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
Figure 1. Signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
Western Blot Assay for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in a selected cell line after treatment with a PROTAC synthesized using this compound. For illustrative purposes, we will consider a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4).
Materials and Reagents:
-
Cell Line: A human cell line endogenously expressing the target protein (e.g., HeLa, MDA-MB-231, or THP-1 for BRD4).[8]
-
PROTAC Compound: PROTAC synthesized with this compound and a ligand for the POI (e.g., a BRD4 inhibitor like JQ1).
-
Vehicle Control: DMSO.
-
Negative Control: A non-degrading inhibitor for the POI (e.g., JQ1 alone).[8]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Gels, running buffer, and electrophoresis apparatus.
-
Protein Transfer: PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: Rabbit anti-Target Protein (e.g., anti-BRD4) and mouse anti-loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.[8]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A common concentration range to test is 0, 1, 10, 50, 100, 500, and 1000 nM.[8]
-
Include a vehicle control (DMSO) and a negative control.
-
Treat the cells and incubate for a specified time course (e.g., 4, 8, 16, or 24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein diluted in blocking buffer overnight at 4°C.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.[8]
-
If necessary, strip the membrane and re-probe for the loading control protein.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Figure 2. Experimental workflow for the western blot degradation assay.
Data Presentation
The efficacy of a PROTAC is typically characterized by two key parameters: DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[1] These values are determined by plotting the percentage of remaining protein against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Table 1: Representative Degradation Data for a BRD4-Targeting PROTAC
| Cell Line | PROTAC Concentration (nM) | % BRD4 Remaining (Normalized to Vehicle) |
| Molt4 | 0 (Vehicle) | 100% |
| 1 | 85% | |
| 5 | 52% | |
| 10 | 25% | |
| 50 | 10% | |
| 100 | <5% | |
| Jurkat | 0 (Vehicle) | 100% |
| 1 | 90% | |
| 5 | 48% | |
| 10 | 30% | |
| 50 | 15% | |
| 100 | <10% |
Note: The data presented in this table is representative and for illustrative purposes, based on published data for potent BRD4 degraders like ARV-825.[9]
Table 2: Summary of Degradation Parameters for BRD4-Targeting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Molt4 | 4.75 | >95% | [9] |
| ARV-825 | BRD4 | Jurkat | ~5 | >90% | [9] |
| PROTAC 1 | BRD4 | BL cells | <1 | >95% | [4] |
| dBET6 | BRD4 | - | ~10-50 | - | [6] |
Conclusion
This compound serves as a valuable and versatile building block for the creation of potent PROTAC degraders that recruit the CRBN E3 ligase. The western blot assay remains a robust and widely accessible method for quantifying the efficacy of these degraders.[10] By following the detailed protocol outlined in these application notes, researchers can effectively determine the DC50 and Dmax values of their novel PROTACs, enabling the systematic evaluation and optimization of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.co.jp [promega.co.jp]
- 9. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Thalidomide-O-amide-C5-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate unwanted proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
Thalidomide-O-amide-C5-NH2 is a key chemical moiety used in the synthesis of PROTACs. It functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] When incorporated into a PROTAC, this "warhead" engages the CRBN E3 ligase complex, while the other end of the PROTAC binds to the specific protein targeted for degradation. This application note provides detailed protocols for cell-based assays to characterize the activity of PROTACs utilizing the this compound linker-ligand conjugate. The protocols will focus on quantifying target protein degradation, assessing the impact on cell viability, and measuring the induction of apoptosis. For the purpose of providing a concrete example, we will consider a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established target for CRBN-recruiting PROTACs.[4]
Signaling Pathway and Mechanism of Action
PROTACs containing this compound operate by hijacking the Ubiquitin-Proteasome System (UPS). The PROTAC molecule simultaneously binds to the target protein (e.g., BRD4) and the CRBN E3 ligase, forming a ternary complex.[4][5] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6] The degradation of BRD4, an epigenetic reader involved in regulating oncogenes like c-Myc, leads to the downregulation of its target genes and can result in anti-proliferative effects in cancer cells.[4]
Caption: PROTAC-mediated degradation of a target protein and its downstream effects.
Experimental Workflow
A typical workflow for evaluating a this compound based PROTAC involves several key stages, from initial cell treatment to data analysis. The primary assays focus on confirming target degradation and then assessing the biological consequences.
Caption: General workflow for the cell-based characterization of PROTACs.
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol is used to quantify the degradation of the target protein (e.g., BRD4) following treatment with the PROTAC. Key parameters determined from these experiments include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1]
Materials:
-
Cell Line: Human cancer cell line expressing the target protein (e.g., THP-1, MDA-MB-231, HeLa).[4]
-
PROTAC Compound: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control).
-
Cell Culture Reagents: Appropriate medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents for Lysis and Protein Quantification:
-
Reagents for Western Blot:
-
Laemmli sample buffer (4X).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).[1]
-
Primary antibodies: Anti-Target (e.g., anti-BRD4), Anti-Loading Control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[4]
-
PROTAC Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[1][4]
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[4]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[4]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[4]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][4]
-
Transfer the supernatant (protein lysate) to a new tube.[1]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[4]
-
Boil the samples at 95-100°C for 5-10 minutes.[1]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[1][4]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[4]
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane for 1-5 minutes.[4]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensity using densitometry software. Normalize the target protein level to the loading control.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and generate a dose-response curve to determine the DC50 and Dmax values.[1]
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This luminescent cell viability assay quantifies ATP, an indicator of metabolically active cells, to determine the effect of the PROTAC on cell proliferation and cytotoxicity.[7][8]
Materials:
-
Cell Line and Culture Reagents: As described in Protocol 1.
-
PROTAC Compound: Stock solution in DMSO.
-
Assay Plate: White, opaque-walled 96-well plates suitable for luminescence measurements.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.[7]
Methodology:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations in triplicate for the desired duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[8][9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis following PROTAC treatment. It uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membrane integrity.[6][11]
Materials:
-
Cell Line and Culture Reagents: As described in Protocol 1.
-
PROTAC Compound: Stock solution in DMSO.
-
Reagents for Staining:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI).
-
1X Binding Buffer.[12]
-
-
Equipment: Flow cytometer.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the PROTAC at various concentrations (e.g., based on DC50 and IC50 values) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Cell Washing: Wash the cells twice with cold PBS.[13]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI staining solution.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[6]
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: Target Degradation Parameters
| PROTAC Compound | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|---|
| PROTAC-BRD4-1 | BRD4 | THP-1 | 24 | 25 | 95 |
| Vehicle Control | BRD4 | THP-1 | 24 | N/A | 0 |
Table 2: Cell Viability and Apoptosis Data
| PROTAC Compound | Cell Line | Treatment Time (h) | IC50 (nM) | % Apoptotic Cells at 100 nM (Early + Late) |
|---|---|---|---|---|
| PROTAC-BRD4-1 | THP-1 | 72 | 50 | 65% |
| Vehicle Control | THP-1 | 72 | >10,000 | <5% |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the cellular characterization of PROTACs that utilize the this compound E3 ligase ligand. By systematically assessing target protein degradation, cell viability, and apoptosis, researchers can effectively determine the potency and efficacy of novel PROTAC molecules. These assays are crucial steps in the drug development pipeline, enabling the identification and optimization of promising candidates for targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound hydrochloride | E3 Ligase Ligand-Linker Conjugates | MedChemExpress [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Linker Conjugation with Thalidomide-O-amide-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
Thalidomide-O-amide-C5-NH2 is a key building block in the synthesis of PROTACs that engage the Cereblon (CRBN) E3 ligase. This molecule consists of the thalidomide moiety, which binds to CRBN, connected to a 5-carbon amide linker terminating in a primary amine (-NH2). This terminal amine serves as a versatile chemical handle for conjugation to a POI ligand, typically through the formation of a stable amide bond with a carboxylic acid group on the POI ligand.
These application notes provide a detailed protocol for the conjugation of a representative POI ligand (a JQ1 analogue with a carboxylic acid) to this compound, as well as methods for the purification and characterization of the resulting PROTAC.
Principle of the Reaction: Amide Bond Formation
The conjugation is achieved through a standard amide coupling reaction. The primary amine of this compound acts as a nucleophile, attacking the activated carboxylic acid of the POI ligand. The reaction is facilitated by a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to neutralize the acid formed during the reaction.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by inducing proximity between the target protein and an E3 ubiquitin ligase. The thalidomide component of the conjugate binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ligase complex. This brings the entire ubiquitin ligase machinery into close proximity with the POI bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.
Experimental Protocols
Materials and Reagents
| Material | Supplier | Notes |
| This compound | e.g., MCE | Store at -20°C. |
| POI-Ligand-COOH (e.g., JQ1-acid) | Custom Synthesis | Must contain a terminal carboxylic acid for conjugation. |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Sure/Seal™ bottle recommended. |
| HATU | Combi-Blocks | Store under inert atmosphere at -20°C. |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Store under inert atmosphere. |
| HPLC Grade Acetonitrile (ACN) | Fisher Scientific | For purification and analysis. |
| HPLC Grade Water | Fisher Scientific | For purification and analysis. |
| Formic Acid (FA) or Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Additive for mobile phase. |
| Reverse-Phase C18 HPLC Column | Waters, Agilent | Both analytical and preparative columns are needed. |
Protocol 1: Synthesis of PROTAC Conjugate
This protocol describes the conjugation of this compound to a POI ligand containing a carboxylic acid.[1]
1. Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF.
-
Prepare a 100 mM stock solution of the POI-Ligand-COOH in anhydrous DMF.
-
Prepare a 120 mM stock solution of HATU in anhydrous DMF.
-
Prepare a 300 mM stock solution of DIPEA in anhydrous DMF.
2. Reaction Setup:
-
In a clean, dry, inert-atmosphere vial, add the POI-Ligand-COOH solution (1.0 equivalent).
-
To the vial, add the this compound solution (1.1 equivalents). A slight excess ensures the consumption of the potentially more valuable POI ligand.
-
Add the HATU solution (1.2 equivalents).
-
Finally, add the DIPEA solution (3.0 equivalents) to the reaction mixture.
3. Reaction Conditions:
-
Stir the reaction mixture at room temperature (20-25°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS. A typical reaction time is 4-12 hours. The reaction is considered complete upon the disappearance of the limiting starting material (POI-Ligand-COOH).
4. Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DMSO to a concentration suitable for injection.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Purify the crude product by preparative reverse-phase HPLC using a C18 column. A typical gradient is 10-90% acetonitrile in water with 0.1% formic acid over 30 minutes.
-
Collect the fractions containing the desired product, identified by its mass.
-
Combine the pure fractions and lyophilize to obtain the final PROTAC conjugate as a powder.
Protocol 2: Characterization of the Final PROTAC Conjugate
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the identity (by mass) and purity of the final product.
-
Method: Dissolve a small sample of the lyophilized powder in DMSO or acetonitrile. Analyze using an analytical HPLC system coupled to a mass spectrometer.
-
Expected Outcome: A single major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the PROTAC conjugate ([M+H]⁺). Purity should typically be >95%.[2][3]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the final PROTAC.
-
Method: Dissolve 1-5 mg of the lyophilized powder in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Expected Outcome: The spectra should show characteristic peaks corresponding to both the POI ligand and the thalidomide-linker moiety. The disappearance of the carboxylic acid proton signal from the POI ligand and the appearance of a new amide proton signal confirms successful conjugation.[1]
Data Presentation
Table 1: Reaction Parameters and Illustrative Results
This table summarizes typical reaction conditions and expected outcomes for the synthesis of a PROTAC using this compound.
| Parameter | Value | Notes |
| Reactants | ||
| POI-Ligand-COOH | 1.0 eq | Limiting reagent. |
| This compound | 1.1 eq | Slight excess to drive the reaction. |
| HATU | 1.2 eq | Coupling agent. |
| DIPEA | 3.0 eq | Non-nucleophilic base. |
| Conditions | ||
| Solvent | Anhydrous DMF | Ensures solubility and prevents side reactions. |
| Temperature | Room Temperature (20-25°C) | Mild conditions are usually sufficient. |
| Reaction Time | 4 - 12 hours | Monitored by LC-MS. |
| Illustrative Outcome | ||
| Yield | 40 - 60% | Typical isolated yield after HPLC purification. |
| Purity (by HPLC) | >95% | Essential for biological assays. |
Table 2: Illustrative Characterization Data
This table provides an example of the expected analytical data for a PROTAC synthesized from a JQ1-acid analogue (MW ≈ 450 g/mol ) and this compound (MW ≈ 387 g/mol ).
| Analysis Method | Parameter | Expected Result |
| LC-MS | Retention Time (t_R) | Product peak will be more retained (later t_R) than starting materials. |
| Purity @ 254 nm | >95% | |
| Mass (ESI+) | Calculated [M+H]⁺: ≈ 819.4 (after loss of H₂O) | |
| ¹H NMR | Diagnostic Signals | - Presence of aromatic protons from both JQ1 and Thalidomide.- Appearance of a new amide N-H proton (δ ≈ 8-9 ppm).- Disappearance of the carboxylic acid -OH proton (δ > 12 ppm). |
| HRMS | Exact Mass | Measured mass should be within 5 ppm of the calculated exact mass for the molecular formula. |
Safety Precautions
-
Thalidomide and its derivatives are known teratogens. Handle these compounds with extreme caution, following all institutional safety guidelines, especially for female researchers of childbearing potential.
-
Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All manipulations involving solid materials and concentrated solutions should be performed in a certified chemical fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Thalidomide-O-amide-C5-NH2 in Targeted Nuclear Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering a novel approach to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide and its derivatives are widely used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[2]
Thalidomide-O-amide-C5-NH2 is a key synthetic building block used in the development of PROTACs. It incorporates the thalidomide moiety for CRBN recruitment, connected to a 5-carbon amide linker that terminates in a primary amine (-NH2). This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, facilitating the synthesis of a diverse range of PROTACs for degrading cytosolic and nuclear proteins.[3][4]
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the proximity of a target nuclear protein to the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, resulting in its clearance from the cell. This process is catalytic, as the PROTAC molecule can induce the degradation of multiple target protein molecules.[5][6]
Caption: Mechanism of PROTAC-mediated nuclear protein degradation.
Application: Degradation of Bromodomain-containing protein 4 (BRD4)
To illustrate the application of a this compound-based PROTAC, we present a case study targeting BRD4, a nuclear protein and a key epigenetic reader involved in cancer pathogenesis. A hypothetical PROTAC, herein named BRD4-C5-Thalidomide , is synthesized by conjugating the BRD4 inhibitor JQ1 to the terminal amine of this compound.
Quantitative Data Summary
The efficacy of BRD4-C5-Thalidomide was evaluated in the THP-1 human monocytic leukemia cell line, which is sensitive to BRD4 inhibition. Key degradation parameters are summarized below. Data is representative and modeled on published results for similar BRD4-targeting PROTACs.[7][8]
| Parameter | Value | Description |
| DC₅₀ | 41.8 nM | The concentration of PROTAC required to degrade 50% of the target protein after a 24-hour treatment period.[7] |
| Dₘₐₓ | >95% | The maximum percentage of protein degradation achievable with the PROTAC. |
| Cell Proliferation IC₅₀ | 0.81 µM | The concentration of PROTAC that inhibits 50% of cell proliferation in THP-1 cells after 72 hours.[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for evaluating PROTAC molecules.[9]
Protocol 1: Synthesis of BRD4-C5-Thalidomide
This protocol outlines the final conjugation step to create the PROTAC molecule.
Caption: Workflow for the synthesis of BRD4-C5-Thalidomide.
Materials:
-
JQ1-carboxylic acid derivative
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC system
Procedure:
-
Dissolve JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to yield the final BRD4-C5-Thalidomide PROTAC.
-
Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blotting for BRD4 Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9]
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
BRD4-C5-Thalidomide PROTAC (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-BRD4, Mouse anti-Vinculin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
PVDF membrane
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Seed THP-1 cells in 6-well plates at a density of 1x10⁶ cells/mL. Treat the cells with a serial dilution of BRD4-C5-Thalidomide (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, boil for 5 minutes, and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against BRD4 and Vinculin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the Vinculin loading control signal. Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC₅₀.
Protocol 3: Cell Viability Assay
This protocol measures the effect of the PROTAC on cell proliferation.
Materials:
-
THP-1 cells
-
96-well clear-bottom plates
-
BRD4-C5-Thalidomide PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 5,000 cells per well.
-
Treat the cells with a serial dilution of BRD4-C5-Thalidomide for 72 hours.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ value.
Conclusion
This compound is a valuable synthetic intermediate for the construction of PROTACs designed to degrade nuclear proteins. By serving as a CRBN-recruiting element with a versatile conjugation handle, it enables the development of potent and selective protein degraders. The protocols and representative data provided herein offer a framework for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic and research applications.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing PROTAC Efficacy Using Thalidomide-O-amide-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[3][5][7]
Thalidomide and its derivatives are widely used as E3 ligase ligands in PROTAC design, recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][8][9] Thalidomide-O-amide-C5-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon ligand, making it a valuable building block for the construction of novel PROTACs.[10][11][12][13][14][15]
These application notes provide detailed experimental protocols for assessing the efficacy of PROTACs constructed with this compound. The protocols cover key aspects of PROTAC characterization, including target protein degradation, ubiquitination, and the impact on downstream signaling pathways.
Mechanism of Action of a Thalidomide-Based PROTAC
A PROTAC utilizing a thalidomide-based ligand, such as one derived from this compound, functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[1][16] The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase.[5][17] This proximity enables the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[7][18]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow for PROTAC Efficacy Assessment
A systematic approach is crucial for evaluating the efficacy of a novel PROTAC. The following workflow outlines the key experiments for characterizing a PROTAC's activity, from initial validation of target degradation to more detailed mechanistic studies.
Caption: A step-by-step workflow for assessing PROTAC efficacy.
Data Presentation: Summary of Quantitative Data
Clear and concise presentation of quantitative data is essential for comparing the efficacy of different PROTACs.
Table 1: Dose-Response and Time-Course Degradation Parameters
| PROTAC ID | Target Protein | Cell Line | DC50 (nM)¹ | Dmax (%)² | Optimal Time (hours) |
|---|---|---|---|---|---|
| PROTAC-A | Protein X | Cell Line A | 50 | 90 | 16 |
| PROTAC-B | Protein X | Cell Line A | 150 | 80 | 24 |
| PROTAC-A | Protein X | Cell Line B | 80 | 85 | 16 |
¹DC50: Concentration of the PROTAC required to degrade 50% of the target protein.[1] ²Dmax: Maximum percentage of protein degradation achieved.[1]
Table 2: Target Ubiquitination and Downstream Signaling Modulation
| PROTAC ID | Target Ubiquitination (Fold Change vs. Vehicle) | Downstream Marker P-Y (Fold Change vs. Vehicle) |
|---|---|---|
| PROTAC-A | 4.5 | 0.2 |
| PROTAC-B | 3.2 | 0.4 |
| Negative Control | 1.1 | 0.9 |
Experimental Protocols
Protocol 1: Dose-Response Assessment of Target Protein Degradation by Western Blot
This protocol is used to determine the concentration-dependent degradation of a target protein following PROTAC treatment and to calculate the DC50 and Dmax values.[19]
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[19] Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).[1][19] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC treatment. Aspirate the old medium from the cells and replace it with the medium containing the PROTAC or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).[1]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.[1] Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[19]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using ECL substrate and an imaging system.[20]
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Plot the percentage of POI degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.[19]
Protocol 2: Time-Course of Target Protein Degradation
This experiment identifies the optimal duration of PROTAC treatment for maximum target degradation.[21]
Procedure:
-
Follow the steps for cell seeding as in Protocol 1.
-
Treat the cells with the PROTAC at a fixed concentration (e.g., a concentration around the DC50 or where significant degradation was observed).
-
Lyse the cells at various time points (e.g., 2, 4, 8, 16, 24, and 48 hours).[19]
-
Perform Western blotting and data analysis as described in Protocol 1 to determine the time point at which maximum degradation occurs.
Protocol 3: Target Protein Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced degradation is mediated by ubiquitination.[7]
Materials:
-
Cells treated with PROTAC or vehicle as in Protocol 1 (it is recommended to also include a proteasome inhibitor like MG132 to allow ubiquitinated protein to accumulate)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Primary antibody against the POI for immunoprecipitation
-
Protein A/G agarose beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Lysis: Lyse the cells as described in Protocol 1, ensuring the lysis buffer contains deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with the primary antibody against the POI for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer.
-
-
Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated POI, which will appear as a high-molecular-weight smear.
-
Protocol 4: Analysis of Downstream Signaling Pathways
This protocol assesses the functional consequences of target protein degradation by examining the phosphorylation status or levels of downstream effector proteins.[22]
Procedure:
-
Treat cells with the PROTAC at various concentrations or for different durations as established in Protocols 1 and 2.
-
Lyse the cells and perform Western blotting as described in Protocol 1.
-
Probe the membranes with antibodies specific to the downstream signaling proteins of interest (e.g., phospho-specific antibodies for kinases).
-
Quantify the changes in the levels or phosphorylation status of these proteins relative to the vehicle control.
Signaling Pathway Example: KRAS Degradation and Downstream MAPK Signaling
Many PROTACs are developed to target oncoproteins like KRAS.[] Degradation of KRAS is expected to inhibit the downstream MAPK/ERK signaling pathway, which is critical for cancer cell proliferation.[][24]
Caption: Inhibition of MAPK signaling via PROTAC-mediated KRAS degradation.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the preclinical evaluation of PROTACs developed using this compound. A thorough characterization of a PROTAC's dose- and time-dependent degradation of the target protein, confirmation of its mechanism of action through ubiquitination, and assessment of its impact on downstream signaling are critical steps in the development of these promising new therapeutics. Adherence to these systematic approaches will facilitate the identification and optimization of potent and selective PROTACs for a wide range of therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PROTAC Design [protocols.io]
- 5. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound hydrochloride | E3 Ligase Ligand-Linker Conjugates | MedChemExpress [medchemexpress.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. alfa-labotrial.com [alfa-labotrial.com]
- 16. benchchem.com [benchchem.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.ca]
- 22. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for Ternary Complex Formation Assay with Thalidomide-O-amide-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its analogs have garnered significant interest in drug discovery, not for their intended sedative effects, but for their potent anti-cancer properties, which are mediated by the E3 ubiquitin ligase Cereblon (CRBN). These molecules act as "molecular glues," inducing the formation of a ternary complex between CRBN and specific "neosubstrate" proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism has paved the way for the development of Proteolysis Targeting Chimeras (PROTACs), which utilize a CRBN ligand, such as Thalidomide-O-amide-C5-NH2, connected via a linker to a ligand for a target protein of interest (POI). The formation of the POI-PROTAC-CRBN ternary complex is a critical step for successful protein degradation.
This document provides detailed application notes and protocols for performing a ternary complex formation assay using this compound, a common building block in PROTAC development. The provided methodologies will enable researchers to characterize the formation and stability of the ternary complex, a crucial step in the development of novel therapeutics based on targeted protein degradation.
Signaling Pathway of CRBN-Mediated Ubiquitination
The formation of the ternary complex is the initiating event in a cascade that leads to the degradation of the target protein. The molecular glue, in this case, a PROTAC incorporating this compound, facilitates the interaction between the E3 ligase complex (CRL4^CRBN^) and a neosubstrate. This proximity enables the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the neosubstrate, marking it for degradation by the proteasome.
Caption: CRBN-mediated ubiquitination pathway.
Experimental Protocols
Several biophysical and biochemical methods can be employed to assess the formation of the ternary complex. Below are detailed protocols for two commonly used homogenous assays: AlphaLISA and HTRF. These assays are well-suited for high-throughput screening and quantitative characterization of molecular glue-induced interactions.
Protocol 1: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This assay measures the interaction between two molecules tagged with donor and acceptor beads. When the molecules are in close proximity due to ternary complex formation, the donor bead, upon excitation, generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.
Materials:
-
Recombinant Proteins:
-
His-tagged Cereblon (CRBN)/DDB1 complex (or a relevant CRBN construct)
-
GST-tagged neosubstrate protein (e.g., IKZF1, GSPT1, or the target protein of interest)
-
-
PROTAC: this compound conjugated to a ligand for the neosubstrate.
-
AlphaLISA Reagents (PerkinElmer):
-
AlphaLISA Nickel Chelate Acceptor Beads
-
AlphaLISA Glutathione Donor Beads
-
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 100 µg/mL BSA, 0.01% Tween-20.
-
Microplates: 384-well, white, opaque microplates (e.g., PerkinElmer ProxiPlate).
-
Plate Reader: An AlphaScreen-compatible plate reader.
Experimental Workflow:
Caption: AlphaLISA experimental workflow.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound based PROTAC in assay buffer. The concentration range should be wide enough to observe the characteristic "hook effect" (typically from pM to µM).
-
Dilute the His-CRBN/DDB1 complex and GST-Neosubstrate protein to their final working concentrations in the assay buffer. Optimal concentrations should be determined empirically but a starting point of 10-50 nM for each protein is recommended.[1]
-
Prepare the AlphaLISA acceptor and donor beads according to the manufacturer's instructions.
-
-
Assay Assembly:
-
Add 5 µL of the PROTAC serial dilutions to the wells of a 384-well plate.
-
Add 5 µL of the His-CRBN/DDB1 complex solution to each well.
-
Add 5 µL of the GST-Neosubstrate solution to each well.
-
Mix gently and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the prepared AlphaLISA bead mixture (Nickel Chelate Acceptor and Glutathione Donor beads) to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader using the standard AlphaLISA protocol.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of the PROTAC concentration.
-
The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes (the "hook effect").
-
The EC50 value, representing the concentration of PROTAC required to achieve 50% of the maximal signal, can be determined by fitting the data to a suitable model.
-
Protocol 2: HTRF (Homogeneous Time-Resolved Fluorescence)
HTRF is a FRET-based technology that uses a long-lifetime fluorescent donor (typically Europium or Terbium cryptate) and a fluorescent acceptor. When the donor and acceptor are in close proximity due to ternary complex formation, energy transfer occurs, resulting in a specific FRET signal.
Materials:
-
Recombinant Proteins:
-
His-tagged Cereblon (CRBN)/DDB1 complex
-
GST-tagged neosubstrate protein
-
-
PROTAC: this compound based PROTAC.
-
HTRF Reagents (e.g., from Cisbio):
-
Terbium (Tb) cryptate-labeled anti-His antibody (donor)
-
d2-labeled anti-GST antibody (acceptor)
-
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 100 µg/mL BSA, 0.01% Tween-20.
-
Microplates: 384-well, low-volume, white or black microplates.
-
Plate Reader: An HTRF-compatible plate reader capable of time-resolved fluorescence detection.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound based PROTAC in assay buffer.
-
Dilute the His-CRBN/DDB1 complex and GST-Neosubstrate protein to their final working concentrations (e.g., 10-50 nM).[2]
-
Dilute the Tb-anti-His and d2-anti-GST antibodies in assay buffer according to the manufacturer's recommendations.
-
-
Assay Assembly:
-
Add 4 µL of the PROTAC serial dilutions to the wells of a 384-well plate.
-
Add 2 µL of the His-CRBN/DDB1 complex solution.
-
Add 2 µL of the GST-Neosubstrate solution.
-
Mix and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 6 µL of the pre-mixed Tb-anti-His and d2-anti-GST antibodies to each well.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the PROTAC concentration.
-
Determine the EC50 value from the resulting bell-shaped curve.
-
Data Presentation
Quantitative data from ternary complex formation assays are crucial for comparing the potency and efficacy of different molecular glues. The results are typically summarized in a table.
Representative Quantitative Data for a CRBN-recruiting PROTAC (dBET1)
Note: The following data for the PROTAC dBET1 is provided as a representative example to illustrate how results from a ternary complex formation assay would be presented. Specific values for a PROTAC containing this compound would need to be determined experimentally.
| Parameter | Description | Value | Reference |
| Binary Binding Affinity (PROTAC to CRBN) | |||
| Kd (ITC) | Dissociation constant for dBET1 binding to CRBN, measured by Isothermal Titration Calorimetry. | 1.8 µM | [3] |
| Binary Binding Affinity (PROTAC to Neosubstrate) | |||
| Kd (ITC) | Dissociation constant for dBET1 binding to BRD4BD2, measured by Isothermal Titration Calorimetry. | 180 nM | [3] |
| Ternary Complex Formation | |||
| EC50 (TR-FRET) | Concentration of dBET1 required for half-maximal ternary complex formation with CRBN and BRD2BD1. | 412 nM | [4] |
| Cellular Degradation | |||
| DC50 (MV4-11 cells) | Concentration of dBET1 required for 50% degradation of BRD4 after 12 hours. | ~100 nM |
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to perform ternary complex formation assays with PROTACs containing this compound. By utilizing techniques such as AlphaLISA and HTRF, scientists can quantitatively assess the formation of the critical ternary complex, enabling the rational design and optimization of novel protein degraders. The ability to accurately measure the potency of these molecules in forming the ternary complex is a cornerstone of modern drug discovery in the field of targeted protein degradation.
References
Application Notes and Protocols for High-Throughput Screening of Degraders Using Thalidomide-O-amide-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1]
Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, is a widely utilized E3 ligase in the design of PROTACs.[2] Thalidomide and its analogs, including lenalidomide and pomalidomide, are well-established ligands for CRBN.[3] Thalidomide-O-amide-C5-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based CRBN ligand.[4][5] Its design, featuring a C5 amide linker with a terminal amine group, provides a versatile building block for the efficient synthesis of PROTAC libraries for high-throughput screening (HTS) campaigns aimed at discovering novel protein degraders.
These application notes provide an overview of the use of this compound in HTS for degraders, along with detailed protocols for key biochemical and cellular assays.
Principle of Action
A PROTAC created using this compound functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Data Presentation: Quantitative Analysis of CRBN Ligands
Table 1: Reference IC50 Values for CRBN Ligands [2]
| Compound | IC50 (nM) |
| Thalidomide | 347.2 |
| Lenalidomide | 268.6 |
| Pomalidomide | 153.9 |
Table 2: Example Data Presentation for a PROTAC HTS Campaign
This table illustrates how data from an HTS campaign using a library of PROTACs synthesized from this compound could be presented. The values are hypothetical and for illustrative purposes only.
| PROTAC ID | Target Ligand | CRBN Engagement (NanoBRET IC50, µM) | Ternary Complex Formation (TR-FRET EC50, µM) | Target Degradation (DC50, µM) | Maximum Degradation (Dmax, %) |
| PROTAC-001 | Ligand A | 0.5 | 0.2 | 0.1 | 95 |
| PROTAC-002 | Ligand B | 1.2 | 0.8 | 0.5 | 80 |
| PROTAC-003 | Ligand C | 5.0 | >10 | >10 | <10 |
| PROTAC-004 | Ligand D | 0.8 | 0.4 | 0.2 | 92 |
Experimental Protocols
The following are detailed protocols for key experiments in an HTS campaign for protein degraders.
Biochemical Assay: CRBN Binding Affinity (Fluorescence Polarization)
This assay measures the binding affinity of a PROTAC to the CRBN E3 ligase in a competitive format.[6][7]
Materials:
-
Purified recombinant CRBN/DDB1 complex[2]
-
Fluorescently-labeled thalidomide tracer (e.g., Bodipy-thalidomide)[2]
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20
-
PROTACs synthesized with this compound
-
Pomalidomide (as a positive control)[6]
-
384-well, low-volume, black plates
Protocol:
-
Prepare a serial dilution of the test PROTACs and pomalidomide control in DMSO.
-
In the 384-well plate, add 100 nL of the compound dilutions.
-
Add 10 µL of a solution containing the fluorescently-labeled thalidomide tracer at a final concentration of 10 nM in assay buffer.
-
Add 10 µL of a solution containing the CRBN/DDB1 complex at a final concentration of 20 nM in assay buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Assay: CRBN Target Engagement (NanoBRET™ Assay)
This assay quantifies the engagement of a PROTAC with CRBN within living cells.[8][9]
Materials:
-
HEK293 cells stably expressing NanoLuc®-CRBN fusion protein[10]
-
NanoBRET™ CRBN Ligand (a fluorescently labeled CRBN tracer)
-
Opti-MEM™ I Reduced Serum Medium
-
PROTACs synthesized with this compound
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well or 384-well assay plates
Protocol:
-
Seed HEK293-NanoLuc®-CRBN cells in white assay plates and incubate overnight.
-
Prepare serial dilutions of the test PROTACs in Opti-MEM™.
-
Add the PROTAC dilutions to the cells.
-
Add the NanoBRET™ CRBN Ligand to all wells at a final concentration of 1 µM.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Determine the IC50 values from the dose-response curves.
Cellular Assay: Ternary Complex Formation (TR-FRET Assay)
This assay detects the formation of the ternary complex (POI-PROTAC-CRBN) in a cellular lysate or in vitro.[11][12][13]
Materials:
-
Purified recombinant His-tagged CRBN/DDB1
-
Purified recombinant GST-tagged Protein of Interest (POI)
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescein- or Alexa Fluor 488-conjugated anti-GST antibody (acceptor)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% BSA
-
PROTACs synthesized with this compound
-
384-well, low-volume, black plates
Protocol:
-
Prepare serial dilutions of the test PROTACs.
-
In the 384-well plate, add the PROTAC dilutions.
-
Add a solution containing His-CRBN/DDB1 and Tb-anti-His antibody.
-
Add a solution containing GST-POI and fluorescein-anti-GST antibody.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor) after a pulsed excitation (e.g., at 340 nm).
-
Calculate the TR-FRET ratio and determine EC50 values for ternary complex formation.
Cellular Assay: Target Protein Degradation (Western Blot or In-Cell Western)
This assay measures the reduction in the levels of the target protein following treatment with the PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
PROTACs synthesized with this compound
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody (for Western Blot)
-
Fluorescently-labeled secondary antibody (for In-Cell Western)
Protocol (Western Blot):
-
Treat cells with serial dilutions of the test PROTACs for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities to determine the extent of protein degradation.
-
Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: High-Throughput Screening for Degraders
Caption: A typical high-throughput screening workflow for discovering protein degraders.
Logical Relationship: Hit Triage and Validation
References
- 1. en.ice-biosci.com [en.ice-biosci.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrochloride | E3 Ligase Ligand-Linker Conjugates | MedChemExpress [medchemexpress.eu]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. tracerDB | FP [tracerdb.org]
- 8. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 9. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for Thalidomide-O-amide-C5-NH2 Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for Thalidomide-O-amide-C5-NH2 based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A PROTAC molecule consists of three components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, a Thalidomide-based ligand for Cereblon or CRBN), and a chemical linker connecting them.[1] The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3]
Q2: Why is optimizing the linker length so critical for PROTAC efficacy?
The length of the linker is a crucial parameter that directly influences the efficacy of a PROTAC.[3] An optimal linker length is necessary for the formation of a stable and productive ternary complex.[3]
-
If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2][4]
-
If the linker is too long: It can result in an unstable ternary complex with excessive flexibility, leading to inefficient ubiquitination.[2]
Empirical testing of a series of PROTACs with varying linker lengths is often required to identify the most potent degrader for a specific POI and E3 ligase pair.[2]
Q3: How does linker composition, beyond just length, influence PROTAC performance?
Linker composition significantly impacts a PROTAC's overall performance by affecting its physicochemical properties.[5] This includes:
-
Solubility and Cell Permeability: Incorporating hydrophilic elements like polyethylene glycol (PEG) can improve aqueous solubility, while more rigid structures like piperazine or piperidine rings can enhance cell permeability and metabolic stability.[3][6]
-
Ternary Complex Stability: The chemical nature of the linker can influence the stability and conformation of the ternary complex.[3] Rigid linkers can pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[7]
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Metabolic Stability: Linkers containing metabolically labile motifs (e.g., esters) may be cleaved by intracellular enzymes, inactivating the PROTAC. Replacing them with more stable groups (e.g., amides or ethers) is crucial.[8]
Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[3][9] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable, thus mitigating the hook effect.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC linker optimization experiments.
Problem 1: My PROTAC shows good binary binding to the target protein and CRBN, but I don't observe significant target protein degradation.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[3][7]
| Potential Cause | Troubleshooting/Optimization Steps |
| Suboptimal Linker Length | The linker may be too short (causing steric hindrance) or too long (leading to an unstable complex). Solution: Synthesize a library of PROTACs with varying linker lengths (e.g., systematically adding or removing ethylene glycol or alkyl units) to identify the optimal length.[3] |
| Unfavorable Ternary Complex Geometry | Even if a ternary complex forms, the linker might orient the target protein in a way that no lysine residues are accessible for ubiquitination. Solution: Consider altering the attachment points of the linker on the warhead or the thalidomide moiety.[8][10] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Solution: Evaluate the LogP and polar surface area. Modify the linker to improve these properties, for instance by incorporating PEG or piperazine/piperidine motifs.[3][8] |
| No Ubiquitination | A ternary complex may form, but it is not in a productive conformation for the E3 ligase to ubiquitinate the target protein. Solution: Perform an in-cell or in-vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. A lack of ubiquitination indicates a problem with the geometry of the ternary complex, requiring linker redesign.[11] |
Problem 2: I observe target degradation, but the potency (DC₅₀) is low.
| Potential Cause | Troubleshooting/Optimization Steps |
| Suboptimal Ternary Complex Stability | The ternary complex may be forming but is not stable enough for efficient ubiquitination, leading to a shallow dose-response curve. Solution: Fine-tune the linker length with smaller incremental changes (e.g., adding or removing single atoms).[8] |
| Lack of Positive Cooperativity | The linker is not facilitating favorable protein-protein interactions between the POI and CRBN. Solution: Experiment with more rigid linkers (e.g., containing alkynes or heterocyclic scaffolds) to restrict conformational freedom and potentially promote a more stable ternary complex.[8] |
| Metabolic Instability of the Linker | The linker may be susceptible to cleavage by intracellular enzymes, reducing the effective concentration of the active PROTAC. Solution: Replace metabolically labile motifs (e.g., esters) with more stable ones (e.g., amides, ethers, or triazoles).[5][8] |
Problem 3: My PROTAC degrades the target protein but also shows significant off-target effects.
| Potential Cause | Troubleshooting/Optimization Steps |
| Neosubstrate Degradation | Thalidomide and its derivatives can induce the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1, IKZF3).[9] Solution: Modify the CRBN ligand, for instance by altering the linking position on the phthalimide ring, to reduce neosubstrate degradation.[9][12] |
| Unselective Ternary Complex Formation | The linker's flexibility or length may allow the PROTAC to form productive ternary complexes with proteins other than the intended target. Solution: Systematically varying the linker length and composition can improve selectivity. For example, extending a linker by a single ethylene glycol unit has been shown to abolish the degradation of one target while retaining activity against another.[5][11] |
| Warhead Selectivity | The ligand binding to your protein of interest may have off-targets. Solution: Use a more selective warhead for your protein of interest.[11] |
Data Presentation
The optimal linker length is highly dependent on the specific target protein. The following tables summarize quantitative data from studies illustrating the impact of linker length on degradation efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [13][14]
| PROTAC | Linker Length (atoms) | % ERα Degraded (at 100 µM) | IC₅₀ (µM) in MCF7 cells |
| PROTAC 1 | 9 | ~20% | 140 |
| PROTAC 2 | 12 | ~60% | Not specified |
| PROTAC 3 | 16 | ~80% | 26 |
| PROTAC 4 | 19 | ~40% | Not specified |
| PROTAC 5 | 21 | ~20% | Not specified |
Note: Data indicates a clear "sweet spot" for ERα degradation, with a 16-atom linker being optimal.[13][14]
Table 2: Impact of Linker Length on p38α Degradation [2][15]
| PROTAC | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | 12 | >1000 | <20 |
| PROTAC B | 14 | 250 | 60 |
| PROTAC C | 16 | 50 | >90 |
| PROTAC D | 18 | 150 | 75 |
| PROTAC E | 20 | 500 | 40 |
Note: For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[2]
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting workflow for poor degradation activity.
Caption: Iterative linker optimization strategy.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
Western Blotting for Protein Degradation Assessment
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
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Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα) at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.01 nM to 10 µM) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[9][13]
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is used to quantify band intensity. Normalize the target protein signal to the loading control signal. The DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values can be calculated from the dose-response curve.[2]
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.[11]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration. Include a control group co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[11]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation (IP): Dilute the lysate to reduce SDS concentration and immunoprecipitate the target protein using a specific antibody conjugated to beads.
-
Western Blotting: Elute the immunoprecipitated proteins, run them on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Detection: Probe the Western blot with an anti-ubiquitin antibody to detect the polyubiquitin chain on the target protein. A smear or ladder of high-molecular-weight bands indicates successful ubiquitination.[11]
Ternary Complex Formation Assays (e.g., TR-FRET)
Objective: To measure the PROTAC-induced proximity of the target protein and the E3 ligase.
Methodology:
-
Reagents: Obtain purified, tagged versions of the target protein (e.g., His-tagged) and the E3 ligase complex (e.g., GST-tagged CRBN-DDB1). Use fluorophore-labeled antibodies (e.g., anti-His-Tb and anti-GST-d2).
-
Assay Setup: In a microplate, prepare a solution containing the target protein and the E3 ligase complex in an appropriate assay buffer.
-
PROTAC Titration: Add serial dilutions of the PROTAC to the protein mixture.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Antibody Addition: Add the donor (e.g., anti-His-Tb) and acceptor (e.g., anti-GST-d2) labeled antibodies and incubate to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible reader. A high TR-FRET signal indicates proximity of the two proteins, confirming the formation of the ternary complex.
Cell Viability Assay (e.g., MTS)
Objective: To assess the cytotoxic effect of the PROTAC on cells, which can be correlated with its degradation ability.[13]
Methodology:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified duration (e.g., 48 or 72 hours).[13]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. The IC₅₀ value (concentration for 50% inhibition of cell growth) can be determined. For many oncology targets, a PROTAC's ability to degrade the target protein correlates with its cytotoxic activity.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of Thalidomide-O-amide-C5-NH2 conjugates.
This technical support center provides researchers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Thalidomide-O-amide-C5-NH2 and related conjugates.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound conjugate have poor aqueous solubility?
A: Thalidomide and its derivatives, particularly when incorporated into larger molecules like PROTACs (Proteolysis Targeting Chimeras), often exhibit poor aqueous solubility.[1][2] This issue stems from several key molecular characteristics:
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High Lipophilicity: The core thalidomide structure is hydrophobic. While the C5-NH2 linker adds some polarity, the overall molecule can remain highly lipophilic, leading to low solubility in aqueous buffers.
-
High Molecular Weight: These conjugates are often large molecules, sometimes exceeding 700 Da, placing them in the "beyond Rule of Five" (bRo5) chemical space that is associated with poor solubility.[1][3]
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Crystalline Structure: The solid-state properties of the compound, such as a high crystal lattice energy, can make it difficult for solvent molecules to break apart the crystal and dissolve the compound.[3]
Q2: What is the recommended first step when encountering a solubility issue?
A: The first and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common and effective starting point for most applications.[3] Ensure the compound is fully dissolved in the organic solvent before making subsequent dilutions into your aqueous experimental buffer. This process is often referred to as the "solvent exchange" method.[3]
Q3: How does the this compound conjugate work?
A: This molecule is a ligand-linker conjugate designed for use in PROTAC technology.[4][5] The thalidomide portion acts as a "warhead" that binds to the Cereblon (CRBN) protein, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[6][7] The "-O-amide-C5-NH2" part is a linker with a terminal amine group that can be used to attach a ligand for a specific target protein. By bringing the target protein close to the E3 ligase, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[7]
Troubleshooting Guide: Compound Precipitation
If you observe precipitation (cloudiness, visible particles, or "crashing out") when diluting your DMSO stock into aqueous media (e.g., PBS, cell culture media), use the following guide to diagnose and solve the problem.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation issues.
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Data & Formulation Strategies
While specific quantitative solubility data for this compound is not widely published, the solubility of the parent compound, thalidomide, provides a useful baseline. The addition of the linker will alter these properties.
| Compound/Formulation | Solvent/Condition | Solubility | Fold Increase (Approx.) | Reference(s) |
| Thalidomide | Aqueous Solution | ~50 µg/mL | Baseline | [8] |
| Thalidomide | DMF | Very Soluble | - | [9] |
| Thalidomide | Ether, Chloroform | Practically Insoluble | - | [9] |
| Thalidomide + Hydroxypropyl-β-CD | Aqueous Solution | 1.7 mg/mL (1700 µg/mL) | ~34x | [8] |
| Thalidomide Solid Dispersion | Aqueous Solution | Enhanced (up to 2-3x equilibrium) | 2-3x | [10] |
| This compound | Aqueous Solution | Predicted to be low due to lipophilicity | - | Inferred from[1][2] |
Note: The "-O-amide-C5-NH2" linker adds a basic amine group, which means its solubility is expected to be pH-dependent, increasing in more acidic buffers.[3]
Experimental Protocols
Protocol: Kinetic Solubility Assay
This protocol outlines a general method to determine the kinetic solubility of your conjugate, a crucial step for establishing a maximum working concentration for in vitro assays.[1][11]
Objective: To determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.
Materials:
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This compound conjugate
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Clear 96-well or 384-well microplate
-
Plate reader capable of measuring absorbance or nephelometry
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution (e.g., 10-20 mM) of the conjugate in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.[1]
-
Create Serial Dilutions in DMSO: In a separate 96-well plate (the "DMSO plate"), perform a serial dilution of the stock solution to create a range of concentrations.
-
Transfer to Aqueous Buffer: Add your aqueous buffer (e.g., 198 µL of PBS) to the wells of the final clear assay plate. Transfer a small, consistent volume (e.g., 2 µL) from the DMSO plate to the corresponding wells of the assay plate. This keeps the final DMSO concentration constant and low (e.g., 1%).[1]
-
Incubate: Mix the plate by shaking for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).[12]
-
Measure Precipitation:
-
Nephelometry (Light Scattering): Measure the light scattering in each well. An increase in scattering relative to a DMSO-only control indicates the presence of undissolved particles.[12]
-
UV-Vis Spectroscopy (Absorbance): Alternatively, measure the absorbance at a wavelength where precipitates scatter light (e.g., 600-650 nm).[13] Increased absorbance indicates precipitation.
-
-
Determine Solubility Limit: The kinetic solubility is defined as the highest concentration that does not show a significant increase in scattering or absorbance compared to the control wells.
Experimental Workflow Diagram
Caption: Workflow for a typical kinetic solubility experiment.
Mechanism of Action Context
Understanding the underlying mechanism of thalidomide-based molecules is crucial for experimental design. These compounds modulate the activity of the CRL4-CRBN E3 ubiquitin ligase complex.
Thalidomide-Induced Protein Degradation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrochloride | E3 Ligase Ligand-Linker Conjugates | MedChemExpress [medchemexpress.eu]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
Issue 1: High Levels of Off-Target Protein Degradation Observed in Proteomics
| Possible Cause | Troubleshooting/Optimization Strategy | Experimental Validation |
| The thalidomide moiety is recruiting native Cereblon (CRBN) neosubstrates (e.g., IKZF1, GSPT1).[1][2][3] | 1. Modify the Thalidomide Ligand: Synthesize analogs with substitutions on the phthalimide ring, particularly at the C5 position, to sterically hinder neosubstrate binding.[4][5] 2. Optimize the Linker: Vary the linker length, rigidity, and attachment point to alter the ternary complex geometry, potentially disfavoring off-target interactions.[][7][8][9] 3. Switch E3 Ligase: If feasible, re-synthesize the PROTAC using a ligand for a different E3 ligase, such as VHL or MDM2, to circumvent CRBN-related off-targets.[10][11][12] | - Global Proteomics (Mass Spectrometry): Compare the proteome-wide degradation profiles of the original and modified PROTACs.[13][14][15] - Western Blot: Validate the proteomics data by assessing the levels of specific known neosubstrates.[15][16] |
| The warhead has poor selectivity and is binding to off-target proteins. | 1. Improve Warhead Specificity: Perform medicinal chemistry efforts to enhance the selectivity of the warhead for the protein of interest (POI). 2. Computational Docking: Use in silico modeling to predict and minimize off-target binding of the warhead.[17][18][19][20] | - Kinase Profiling/Binding Assays: If the warhead targets a kinase, perform a broad kinase panel screen. - Thermal Shift Assays (e.g., CETSA): Assess the engagement of the warhead with potential off-targets in cells.[21] |
Issue 2: PROTAC Shows On-Target Toxicity or Unexpected Phenotypes
| Possible Cause | Troubleshooting/Optimization Strategy | Experimental Validation |
| Degradation of a neosubstrate is causing the toxic effect (e.g., GSPT1 degradation can be broadly cytotoxic).[22][23] | 1. Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of thalidomide analogs to identify modifications that abrogate degradation of the problematic neosubstrate.[24] 2. Generate a Negative Control: Create a non-degrading control PROTAC (e.g., by modifying the thalidomide moiety to prevent CRBN binding) to confirm the phenotype is due to degradation. | - Cell Viability/Apoptosis Assays: Compare the cytotoxicity of the optimized PROTACs with the original molecule.[21] - Rescue Experiments: If the toxic phenotype is known to be caused by the loss of a specific neosubstrate, attempt to rescue the phenotype by overexpressing that neosubstrate. |
| The "hook effect" is leading to reduced efficacy and potential off-target engagement at high concentrations.[1][25] | 1. Optimize PROTAC Concentration: Determine the optimal concentration range for maximal degradation with minimal hook effect. 2. Linker Engineering: Modify the linker to enhance ternary complex cooperativity and stability, which can mitigate the hook effect.[25] | - Dose-Response Western Blot: Perform a detailed concentration-response experiment to characterize the hook effect. - Ternary Complex Formation Assays (e.g., NanoBRET): Assess the stability and cooperativity of the ternary complex with different linker designs.[16][26][27] |
Quantitative Data Summary
The following table presents a comparative analysis of the degradation potency of different PROTACs, highlighting how the choice of E3 ligase ligand and warhead can influence on- and off-target effects.
| PROTAC | Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Key Off-Target(s) Degraded | Reference |
| ARV-825 | BRD4 | Pomalidomide (CRBN) | <1 | >90 | IKZF1, IKZF3 | [15] |
| Compound 20 (ZQ-23) | HDAC8 | Pomalidomide (CRBN) | 147 | 93 | HDAC1, HDAC3 not affected | [10] |
| HD-TAC7 | HDAC3 | Pomalidomide (CRBN) | N/A | N/A | HDAC1, 2, 6 not affected | [10] |
| MS4078 | ALK | Pomalidomide (CRBN) | N/A | N/A | ZFP91 | [4] |
| CST651 | CDK4/6 | VHL | N/A | Substantial | IKZF3 not degraded | [7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target proteins degraded by thalidomide-based PROTACs?
A1: The most frequently observed off-targets are the native substrates of the CRBN E3 ligase, known as neosubstrates. These include zinc finger transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), SALL4, and p63, as well as the translation termination factor GSPT1 and casein kinase 1 alpha (CK1α).[1][2][24] The degradation of SALL4 and p63 is linked to the teratogenic effects of thalidomide.[23]
Q2: How can I design a more selective thalidomide-based PROTAC from the start?
A2: Rational design can significantly improve selectivity. Key strategies include:
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Computational Modeling: Use molecular docking and modeling to predict the ternary complex structure and identify favorable linker vectors and ligand modifications that enhance on-target cooperativity while disfavoring neosubstrate recruitment.[17][20][28]
-
Leverage Structural Biology: Analyze existing crystal structures of CRBN in complex with thalidomide analogs and neosubstrates to guide the design of modifications that disrupt these off-target interactions.[22][24]
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Strategic Linker Attachment: The point of attachment on the thalidomide moiety can influence neosubstrate degradation. For instance, attaching the linker at position 5 of the phthalimide can reduce IKZF1 degradation.[7]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The hook effect describes the phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[1] This is because excess PROTAC molecules form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[25] This can be problematic as high, non-efficacious concentrations might still be sufficient to induce off-target degradation or other unintended pharmacology.
Q4: Are there alternative E3 ligase ligands to thalidomide that have a better off-target profile?
A4: Yes, several alternative E3 ligase ligands are used to avoid the CRBN neosubstrate profile. The most common is a ligand for the von Hippel-Lindau (VHL) E3 ligase.[11] Other E3 ligases like MDM2, RNF114, and DCAF16 are also being explored.[11][12] Recently, novel non-imide CRBN binders, such as phenyl-glutarimides and benzamides, have been developed that may offer a different and potentially improved selectivity profile.[29][][31]
Q5: What are the essential control experiments when evaluating a new thalidomide-based PROTAC?
A5: To rigorously assess your PROTAC, you should include the following controls:
-
Inactive Epimer/Analog: Synthesize a stereoisomer or a closely related analog of your warhead or E3 ligase ligand that does not bind to its respective protein. This helps to distinguish degradation-dependent effects from off-target effects of the individual components.
-
Proteasome Inhibitor Co-treatment: Treat cells with your PROTAC in the presence of a proteasome inhibitor (e.g., MG132). An accumulation of the polyubiquitinated target protein confirms that its loss is due to proteasomal degradation.[32]
-
CRBN Knockout/Knockdown Cells: Demonstrate that the degradation of your target protein is dependent on the presence of CRBN.
Visualizations and Diagrams
Signaling Pathways and Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 11. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]
- 21. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 25. benchchem.com [benchchem.com]
- 26. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Redirecting [linkinghub.elsevier.com]
- 28. Rational Prediction of PROTAC-compatible Protein-Protein Interfaces by Molecular Docking | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 29. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the Hook Effect in Degradation Assays with Thalidomide-O-amide-C5-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thalidomide-O-amide-C5-NH2 in targeted protein degradation assays. The focus is on understanding and overcoming the "hook effect," a common phenomenon observed with PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] It incorporates a thalidomide-based ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase and a C5 amide linker with a terminal amine group for conjugation to a target protein ligand, forming a Proteolysis Targeting Chimera (PROTAC).[1][2][3] The resulting PROTAC facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]
Q2: What is the "hook effect" in the context of degradation assays?
The hook effect is a phenomenon observed in PROTAC-mediated degradation where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[6][7][8] This results in a characteristic bell-shaped dose-response curve.[6] The effect occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[6][7]
Q3: Why is it critical to overcome the hook effect in my experiments?
Q4: What factors can influence the magnitude of the hook effect?
Several factors can influence the severity and onset of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase.
-
Ternary Complex Cooperativity: The degree to which the binding of one protein partner to the PROTAC influences the binding of the other. Positive cooperativity, where the formation of the ternary complex is favored over the binary complexes, can help mitigate the hook effect.[6]
-
Linker Length and Composition: The linker plays a crucial role in the geometry and stability of the ternary complex.
-
Cellular Concentrations: The intracellular concentrations of the target protein and the E3 ligase can impact the equilibrium of binary versus ternary complex formation.
Troubleshooting Guide
Issue 1: I observe a bell-shaped dose-response curve, with decreasing degradation at higher concentrations of this compound-based PROTAC.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize: Extend the concentration range of your PROTAC in the degradation assay to fully define the bell-shaped curve. This will help you identify the optimal concentration for maximal degradation (Dmax).
-
Select Optimal Concentration: For subsequent experiments, use the PROTAC at or near the optimal concentration that elicits maximal degradation.
-
Perform a Time-Course Experiment: Analyze protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will provide insights into the kinetics of degradation.
-
Issue 2: My PROTAC shows weak or no degradation at the concentrations tested.
-
Likely Cause: The tested concentrations may be too high and fall entirely within the hook effect region, or they may be too low to induce degradation.
-
Troubleshooting Steps:
-
Broaden the Concentration Range: Test a much wider range of PROTAC concentrations, from picomolar to high micromolar, to ensure you are not missing the optimal degradation window.
-
Assess Ternary Complex Formation: Utilize biophysical assays like NanoBRET™ to directly measure the formation of the ternary complex at various PROTAC concentrations.[9] This can help determine if the lack of degradation is due to an inability to form the ternary complex.
-
Verify Target Engagement: Confirm that your PROTAC is entering the cells and engaging with both the target protein and CRBN.
-
Quantitative Data Summary
The following table presents representative data from a hypothetical degradation experiment using a this compound-based PROTAC, illustrating a typical hook effect. The data is generated using a HiBiT assay to quantify the remaining target protein levels.
| PROTAC Concentration (nM) | % Target Protein Remaining (HiBiT Luminescence) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 85 | 15 |
| 1 | 50 | 50 |
| 10 | 20 | 80 |
| 100 | 15 | 85 |
| 1000 | 40 | 60 |
| 10000 | 75 | 25 |
Note: This data is for illustrative purposes. Actual values will vary depending on the specific target, cell line, and experimental conditions.
Experimental Protocols
1. Western Blotting for Protein Degradation
This protocol allows for the semi-quantitative analysis of target protein levels following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the this compound-based PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe the hook effect. Include a vehicle control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Immunoblotting:
-
Normalize protein samples to the same concentration and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration.
-
2. HiBiT Assay for Quantitative Protein Degradation
This luminescent assay provides a highly sensitive and quantitative method to measure protein degradation in real-time or at an endpoint.[10][11]
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.[10]
-
-
Assay Protocol (Lytic Endpoint):
-
Plate the HiBiT-tagged cells in a white, opaque 96-well plate.
-
Treat cells with a serial dilution of the PROTAC for the desired time.
-
Add Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and substrate.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of remaining protein by normalizing the luminescence signal of treated wells to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve.[11]
-
3. NanoBRET™ Assay for Ternary Complex Formation
This assay measures the proximity between the target protein and the E3 ligase in live cells, providing direct evidence of ternary complex formation.[9][12]
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (the energy donor) and CRBN fused to HaloTag® (the energy acceptor).[9]
-
Plate the transfected cells in a 96-well plate.
-
-
Assay Protocol:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion.
-
Add a serial dilution of the PROTAC to the wells.
-
Add the NanoBGlo® substrate.
-
Measure both the donor (NanoLuc®) and acceptor (NanoBRET® 618) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect in ternary complex formation.[12]
-
Visualizations
Caption: CRBN-mediated degradation pathway initiated by a thalidomide-based PROTAC.
Caption: A logical workflow for investigating and overcoming the hook effect.
Caption: The formation of binary vs. ternary complexes at different PROTAC concentrations.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. selvita.com [selvita.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. marinbio.com [marinbio.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Target Degradation [promega.sg]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability Testing for PROTACs Synthesized with Thalidomide-O-amide-C5-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stability testing of PROTACs synthesized using a Thalidomide-O-amide-C5-NH2 linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for PROTACs synthesized with a this compound linker?
A1: The primary stability concerns for these PROTACs revolve around the hydrolytic and metabolic susceptibility of the thalidomide moiety and the amide bond within the linker.[1][2] Thalidomide and its derivatives can undergo hydrolysis under physiological conditions.[1] Furthermore, amide bonds can be cleaved by plasma enzymes.[1] The specific C5 attachment point on the phthalimide ring is generally considered to be more stable than other positions.[1][3]
Q2: How does the "hook effect" impact the interpretation of stability and activity assays?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4] This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4] This can be misinterpreted as low stability or inactivity. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[4]
Q3: What are the potential off-target effects related to the degradation of thalidomide-based PROTACs?
A3: The thalidomide component of the PROTAC can independently recruit and induce the degradation of endogenous "neosubstrates" of the Cereblon (CRBN) E3 ligase, such as zinc-finger (ZF) proteins.[5][6] This can lead to unintended cellular consequences.[5] Functionalization at the C5 position of the phthalimide ring, as in this compound, has been shown to reduce these off-target effects by sterically hindering the interaction with neosubstrates.[5]
Q4: My PROTAC shows good in vitro degradation but poor in vivo efficacy. What could be the stability-related reasons?
A4: Poor in vivo efficacy despite good in vitro potency can be attributed to several stability issues, including:
-
Rapid metabolic clearance: The PROTAC may be quickly metabolized in the liver or plasma.[2]
-
Poor chemical stability: The molecule may degrade in the physiological environment before reaching its target.
-
Low bioavailability: Issues with solubility and permeability can limit the amount of PROTAC that reaches the systemic circulation.
Troubleshooting Guides
Issue 1: Rapid PROTAC Degradation in In Vitro Assays
Symptoms:
-
Short half-life in plasma, liver microsomes, or cell culture medium.
-
Inconsistent results in cellular degradation assays.
-
Appearance of unexpected peaks in LC-MS analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid in vitro PROTAC degradation.
Possible Solutions & Methodologies:
-
Linker Modification: If the amide bond in the C5-linker is identified as the site of hydrolysis, consider synthesizing analogs with more stable linkers such as ethers or alkyl chains.[1]
-
E3 Ligase Ligand Modification: Lenalidomide-based PROTACs have shown improved hydrolytic and metabolic stability compared to thalidomide-based ones.[1]
-
Warhead Modification: If the warhead is the site of metabolism, introduce metabolic blockers (e.g., fluorine atoms) at the identified metabolic "hotspots".
Issue 2: Poor Aqueous Solubility and Aggregation
Symptoms:
-
Precipitation of the PROTAC in aqueous buffers or cell culture media.
-
High background signal in biophysical assays.
-
Non-reproducible cellular assay results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor PROTAC solubility and aggregation.
Possible Solutions & Methodologies:
-
Formulation Optimization: The use of co-solvents like DMSO or formulating with cyclodextrins can enhance solubility.
-
Structural Modification: Introducing more polar functional groups into the linker or modifying the warhead to reduce lipophilicity can improve aqueous solubility.
Quantitative Data Summary
While specific stability data for PROTACs with the this compound linker is not extensively published, the following tables provide representative data for thalidomide-based PROTACs with different linker attachment points and compositions to guide stability assessment.
Table 1: In Vitro Plasma Stability of Thalidomide Conjugates
| Linker Attachment Point | Linker Type | In Vitro Plasma Half-life (t½) | Reference |
| C4-Amide | Amide | 118 min | [1] |
| C5-Amide | Amide | >240 min | [3] |
| C4-Ether | Ether | >240 min | [1] |
Table 2: Degradation Potency of PROTACs with Different Linker Attachment Points
| PROTAC | Linker Attachment Point | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | C4-Amide | BRD4 | 15 | >90 | [3] |
| PROTAC B | C5-Amide | BTK | 5 | >95 | [3] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC by phase I enzymes.
Materials:
-
Test PROTAC
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing HLM and the PROTAC in phosphate buffer.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Calculate the half-life (t½) of the PROTAC by plotting the natural logarithm of the percentage of remaining PROTAC against time.
Protocol 2: Western Blot for Cellular Protein Degradation
Objective: To quantify the degradation of a target protein in cells upon PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
Test PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies for the target protein and a loading control, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.[7]
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
Signaling Pathways and Workflows
PROTAC Mechanism of Action
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
General Workflow for PROTAC Stability Assessment
Caption: A logical workflow for assessing PROTAC stability.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Why is my Thalidomide-O-amide-C5-NH2 PROTAC not forming a ternary complex?
Welcome to the Technical Support Center for PROTAC Development. This guide provides troubleshooting advice and detailed protocols to address challenges in forming a stable and productive ternary complex with your Thalidomide-O-amide-C5-NH2 based PROTAC.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common reasons why your PROTAC may fail to induce the formation of a Target Protein-PROTAC-E3 Ligase ternary complex.
Q1: I am not observing degradation of my target protein. Could the issue be with ternary complex formation?
Yes, the formation of a stable ternary complex is the crucial first step for a PROTAC to induce protein degradation.[1][2] If the ternary complex does not form, or is unstable, the E3 ligase cannot efficiently ubiquitinate the target protein, and no degradation will occur.[3] The following sections break down potential points of failure.
Q2: How does the "this compound" component of my PROTAC influence ternary complex formation?
Your PROTAC has three key components: the Thalidomide moiety, the warhead for your target protein (not specified, but attached to the linker), and the linker itself (-O-amide-C5-NH2). Each plays a pivotal role:
-
Thalidomide: This part of your molecule is an established ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] Issues with the thalidomide component are rare if synthesized correctly, but its binding to CRBN is the anchor for the entire process.
-
-O-amide-C5-NH2 Linker: The linker is a critical determinant of PROTAC efficacy.[6][7] Its length, composition, and attachment points dictate the spatial orientation of the target protein relative to the E3 ligase.[3][8] A C5 linker may be too short or too long for your specific target, leading to steric clashes or an inability to form favorable protein-protein interactions.[3]
-
Warhead (Attached to -NH2): The affinity of your warhead for the target protein is important, but high affinity does not guarantee successful degradation.[2] The key is the PROTAC's ability to bind both the target and CRBN simultaneously.[9]
Q3: What are the most common reasons for inefficient ternary complex formation?
Inefficient formation can be traced to several factors related to the PROTAC itself, the biological components, or the experimental setup.
1. Issues with the PROTAC Molecule
-
Suboptimal Linker: The length and chemical properties of the linker are crucial for the stability of the ternary complex.[10][11] An improperly designed linker can cause steric hindrance or fail to allow for productive protein-protein interactions between the target and CRBN.[3]
-
Troubleshooting: Synthesize a series of PROTACs with varying linker lengths and compositions (e.g., C3, C7, PEG-based linkers) to empirically determine the optimal configuration.[8]
-
-
Low Cooperativity: Cooperativity is a measure of how the binding of one protein (e.g., target) to the PROTAC affects the PROTAC's affinity for the other protein (e.g., CRBN).[12][13] Positive cooperativity, where the proteins help each other bind to the PROTAC, is highly desirable for a stable ternary complex.[14] Your PROTAC may be experiencing non-cooperative or even negative (antagonistic) cooperativity.[9]
2. Issues with Biological Components
-
Low Protein Expression: The cellular levels of your target protein or the CRBN E3 ligase may be too low for efficient ternary complex formation.
-
Troubleshooting: Confirm the expression levels of both the target protein and CRBN in your cell model using Western Blotting.[17] Consider overexpressing the target or using a cell line with known high expression of both proteins.
-
-
Inaccessible Binding Sites: The warhead's binding site on the target protein or the thalidomide binding site on CRBN might be blocked by post-translational modifications or interactions with other proteins.
-
Troubleshooting: Ensure you are using purified, correctly folded proteins for in vitro assays. In cellular assays, this can be more difficult to diagnose and may require mutational analysis.
-
3. Issues with Experimental Setup
-
The "Hook Effect": At high concentrations, PROTACs can form unproductive binary complexes (Target-PROTAC and CRBN-PROTAC) that sequester the components and prevent the formation of the productive ternary complex.[2][18][19] This leads to a bell-shaped dose-response curve where degradation decreases at higher concentrations.[18]
-
Troubleshooting: Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range for degradation and determine if you are observing the hook effect.[17]
-
-
Poor Cell Permeability or Stability: The PROTAC may not be effectively entering the cells or could be degrading too quickly in the cell culture medium.[18][20]
Visualizing the Process
PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Quantitative Data Summary
Successful ternary complex formation often depends on a balance of binding affinities and the resulting cooperativity. The table below summarizes typical parameters you should aim to measure.
| Parameter | Description | Typical Range | Recommended Assay(s) |
| KD (PROTAC ↔ Target) | Binary binding affinity of PROTAC to the target protein. | 1 nM - 10 µM | SPR, ITC, FP[15][22] |
| KD (PROTAC ↔ CRBN) | Binary binding affinity of PROTAC to the E3 ligase. | 1 nM - 10 µM | SPR, ITC, FP[15][22] |
| KD (Ternary Complex) | Ternary complex binding affinity. | pM - µM | SPR, BLI, ITC[16] |
| Alpha (α) Cooperativity | Fold change in affinity between binary and ternary complexes. α > 1 is positive cooperativity, α < 1 is negative.[12] | 1 - 100+ (positive) | Calculated from SPR/ITC data[23] |
| Optimal [PROTAC] | Concentration for maximal degradation, avoiding the hook effect. | 1 nM - 1 µM | Western Blot Dose-Response[17] |
Key Experimental Protocols
Here are detailed protocols for essential experiments to diagnose issues with ternary complex formation.
Protocol 1: Western Blot for Protein Degradation
Objective: To determine if the PROTAC is inducing degradation of the target protein in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 16 or 24 hours).[17]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each supernatant using a BCA or Bradford assay.[17]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also probe a separate blot or strip for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to the loading control to determine the percentage of remaining protein at each PROTAC concentration.[17]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
Objective: To qualitatively demonstrate the formation of the Target-PROTAC-CRBN complex within cells.
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of your PROTAC (or a range) and a vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse cells in a non-denaturing IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour.
-
Incubate the pre-cleared lysate with an antibody against your target protein (or a tag like HA/FLAG if applicable) overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with IP lysis buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against CRBN. A band for CRBN in the lane corresponding to the PROTAC-treated sample (but not the control) indicates the formation of the ternary complex. Also probe for the target protein to confirm successful IP.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity
Objective: To quantitatively measure the binding affinities of the binary and ternary complexes and determine cooperativity.[15][16]
-
Immobilization:
-
Immobilize a biotinylated version of your target protein onto a streptavidin-coated SPR sensor chip.[24]
-
-
Binary Affinity Measurement (PROTAC to Target):
-
Flow a series of concentrations of the PROTAC over the immobilized target protein.
-
Measure the association (kon) and dissociation (koff) rates to calculate the binding affinity (KD).
-
-
Binary Affinity Measurement (PROTAC to CRBN):
-
This is typically done in solution by pre-mixing the PROTAC with CRBN and flowing this mixture over an immobilized competitor, or by immobilizing CRBN.
-
-
Ternary Complex Formation and Affinity:
-
Prepare a series of solutions containing a fixed, saturating concentration of CRBN and varying concentrations of your PROTAC.
-
Flow these pre-mixed solutions over the immobilized target protein.[24]
-
The binding response will reflect the formation of the ternary complex. Analyze the kinetics to determine the ternary complex affinity.
-
-
Cooperativity (α) Calculation:
-
Cooperativity is calculated as the ratio of the binary binding affinity of the PROTAC for the target to the ternary binding affinity when CRBN is present.
-
α = (KD of PROTAC binding to Target) / (KD of CRBN binding to PROTAC-Target complex)
-
A value of α > 1 indicates positive cooperativity, meaning the presence of CRBN enhances the binding of the PROTAC to the target.[12]
-
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 22. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
Technical Support Center: Synthesis of Thalidomide-O-amide-C5-NH2 PROTACs
Welcome to the technical support center for the synthesis of Thalidomide-O-amide-C5-NH2 PROTAC building blocks. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this key PROTAC intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Synthesis of 4-Hydroxythalidomide (Key Intermediate)
Question 1: I am having trouble synthesizing the 4-hydroxythalidomide precursor. What are some common pitfalls?
Answer: The synthesis of 4-hydroxythalidomide is a critical first step. Common issues often relate to reaction conditions and purification. A typical synthesis involves the condensation of 3-hydroxyphthalic anhydride with 3-aminopiperidine-2,6-dione.
-
Low Yield: Incomplete reaction is a frequent cause of low yield. Ensure anhydrous conditions and optimal reaction temperature. The reaction is often carried out in refluxing acetic acid or pyridine at elevated temperatures (around 110-140°C) for several hours (12-24h).[1]
-
Purification Challenges: The product can sometimes be difficult to purify from starting materials and side products. Recrystallization from a suitable solvent system is often necessary. Due to its polar nature, normal-phase column chromatography might require polar solvent systems.
-
Alternative Reagents: Different condensation reagents and conditions have been reported, such as using potassium acetate in acetic acid or triethylamine in toluene.[1] If one method fails, exploring alternatives can be beneficial.
Part 2: Williamson Ether Synthesis for Linker Attachment
The attachment of the C5-NH2 linker to the 4-hydroxythalidomide core is typically achieved via a Williamson ether synthesis. This involves the O-alkylation of the phenolic hydroxyl group.
Question 2: My Williamson ether synthesis is resulting in a low yield of the desired thalidomide-O-linker product. What could be the issue?
Answer: Low yields in this SN2 reaction can stem from several factors:
-
Incomplete Deprotonation: The phenolic hydroxyl group of 4-hydroxythalidomide needs to be deprotonated to form a nucleophilic phenoxide. If the base used is not strong enough, the reaction will be incomplete. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) can be used, but with caution to avoid side reactions.
-
Poor Quality Alkylating Agent: The reaction requires a primary alkyl halide (e.g., 1-bromo-5-(Boc-amino)pentane). Secondary or tertiary alkyl halides are prone to E2 elimination, which will significantly reduce the yield of the desired ether product.[2]
-
Suboptimal Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can accelerate the SN2 reaction rate. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.
-
Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can favor the competing elimination reaction. A typical temperature range is 50-100°C.[3]
Question 3: I am observing significant side product formation in my Williamson ether synthesis. How can I minimize this?
Answer: The two main side reactions are C-alkylation and elimination.
-
C-alkylation: The phenoxide ion is an ambident nucleophile and can also react at the carbon atoms of the aromatic ring. To favor O-alkylation, using polar aprotic solvents is recommended.
-
Elimination (E2 reaction): This is more prevalent with sterically hindered alkyl halides. To minimize alkene formation, ensure you are using a primary alkyl halide. A better leaving group (I > Br > Cl) can also enhance the rate of the desired SN2 reaction over elimination.[2] Lowering the reaction temperature can also favor substitution over elimination.[2]
| Parameter | Recommendation for O-Alkylation | Potential Pitfall |
| Base | K₂CO₃, Cs₂CO₃ (mild); NaH (strong, use with caution) | Base is too weak for complete deprotonation; too strong, promoting side reactions. |
| Alkyl Halide | Primary (e.g., 1-bromo-5-(Boc-amino)pentane) | Secondary or tertiary halides lead to elimination. |
| Solvent | DMF, Acetonitrile, DMSO (Polar aprotic) | Protic solvents (e.g., ethanol) can reduce nucleophilicity. |
| Temperature | 50-100°C | Too high of a temperature can favor elimination. |
Part 3: Amine Deprotection and Final Amide Formation
The terminal amine of the linker is typically protected, often with a tert-butyloxycarbonyl (Boc) group, which needs to be removed before the final PROTAC can be assembled.
Question 4: I am having issues with the Boc deprotection of my thalidomide-linker intermediate. What are the common problems?
Answer: Boc deprotection is an acid-catalyzed process, and issues usually arise from incomplete reaction or side product formation.
-
Incomplete Deprotection: This can be due to insufficient acid strength or concentration. Trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 20-50% v/v) is a common and effective reagent.[4] If the reaction is sluggish, increasing the TFA concentration or reaction time may be necessary. A stronger acid system like 4M HCl in dioxane can also be considered.[4]
-
Side Products: The choice of scavenger is important to prevent side reactions caused by the liberated tert-butyl cation, especially if your molecule contains other sensitive functional groups. Triisopropylsilane (TIS) is a commonly used scavenger.[4]
-
Work-up: Residual TFA can be difficult to remove. Co-evaporation with a non-polar solvent like toluene after the reaction is a common technique to aid in its removal.[4]
Question 5: The final amide coupling to form the PROTAC is not proceeding efficiently. What troubleshooting steps can I take?
Answer: Amide bond formation is a staple in organic synthesis, but can be challenging with certain substrates.
-
Choice of Coupling Reagent: For standard amide couplings, reagents like HATU, HBTU, or EDC with HOBt are commonly used. If you are experiencing low yields, particularly with sterically hindered amines or electron-deficient anilines, more potent coupling reagents like COMU can be beneficial.
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) is typically used to neutralize the ammonium salt formed and to facilitate the coupling reaction. Ensure an adequate amount of base is used, especially if the amine starting material is a salt (e.g., HCl or TFA salt).
-
Solvent: DMF and NMP are good solvent choices for amide coupling reactions.[3]
-
Reaction Time and Temperature: Some sterically hindered couplings may require extended reaction times or gentle heating to proceed to completion. However, be cautious with temperature to avoid racemization if chiral centers are present.
| Parameter | Recommendation | Potential Pitfall |
| Coupling Reagent | HATU, HBTU, EDC/HOBt, COMU | Reagent not potent enough for hindered substrates. |
| Base | DIPEA, Triethylamine | Insufficient base to neutralize amine salt and drive the reaction. |
| Solvent | DMF, NMP | Poor solubility of reagents. |
| Temperature | Room Temperature (can be gently heated) | High temperatures can lead to racemization. |
Part 4: Purification
Question 6: I am struggling with the purification of the final amine-terminated linker and the PROTAC. Any suggestions?
Answer: The polar nature of the free amine can make purification challenging.
-
Column Chromatography: Reverse-phase HPLC is often the method of choice for purifying polar PROTAC molecules. For normal-phase silica gel chromatography, highly polar solvent systems, sometimes with the addition of a small amount of a basic modifier like triethylamine or ammonia in methanol, may be necessary to prevent the product from streaking on the column.
-
Salt Formation: Purifying the final amine as a salt (e.g., HCl or TFA salt) can sometimes improve its handling and chromatographic behavior.
-
Extraction: During aqueous work-up, ensure the pH of the aqueous layer is appropriately adjusted. For a basic amine, the aqueous layer should be basified to ensure the free amine is in the organic layer. Conversely, to extract into the aqueous layer, it should be acidified.
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound is provided below. Note: These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 4-Hydroxythalidomide
-
To a solution of 3-hydroxyphthalic anhydride (1.0 eq) in glacial acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1.05 eq) and sodium acetate (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 120-140°C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the crude 4-hydroxythalidomide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Boc-protected Thalidomide-O-C5-Linker
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-5-(Boc-amino)pentane (1.2 eq).
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Boc Deprotection of the Linker
-
Dissolve the Boc-protected thalidomide-O-C5-linker (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v) at 0°C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt can often be used directly in the next step.
Protocol 4: Amide Coupling to form the final PROTAC
-
Dissolve the carboxylic acid-containing warhead (1.0 eq) in DMF.
-
Add a coupling reagent such as HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected thalidomide-O-C5-amine linker (TFA salt, 1.2 eq) in DMF.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for Thalidomide-based PROTACs.
Troubleshooting Logic for Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting decision tree for Williamson ether synthesis.
Signaling Pathway of PROTAC Action
Caption: Mechanism of action for a Thalidomide-based PROTAC.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Target Engagement for Thalidomide-O-amide-C5-NH2 PROTACs
For researchers, scientists, and drug development professionals, the rigorous validation of target engagement is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of experimental methods to validate the engagement of the E3 ligase Cereblon (CRBN) by PROTACs utilizing a Thalidomide-O-amide-C5-NH2 linker. It further contrasts this widely used moiety with alternative CRBN binders, offering insights into their respective performance based on available experimental data.
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest. This is achieved by forming a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The this compound moiety serves as a well-established ligand for the CRBN E3 ligase, connected via a C5 linker to a warhead that binds the target protein. The efficiency of ternary complex formation and subsequent target degradation is highly dependent on the choice of the E3 ligase ligand.
Quantitative Performance Comparison
The selection of a CRBN ligand significantly impacts the degradation efficacy of a PROTAC. The following tables summarize key quantitative data comparing thalidomide-based linkers with other CRBN-recruiting moieties. The data is compiled from various studies, and direct head-to-head comparisons should be interpreted with consideration of the different experimental contexts.
Table 1: Comparison of CRBN Ligand Binding Affinities
| Ligand | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Thalidomide | ~250 nM | Inferred from various sources | [1] |
| Pomalidomide | ~157 nM | Competitive Titration | [1] |
| Phenyl-Glutarimide Analog | High Ligand Efficiency (>0.48) | Not specified | [2][3] |
Table 2: Comparative Degradation Efficacy of BRD4-targeting PROTACs
| PROTAC E3 Ligase Ligand | DC50 (BRD4 Degradation) | Cell Line | Reference |
| Thalidomide-based | Not explicitly available for this specific linker | - | - |
| Pomalidomide-based | Generally more potent than thalidomide-based | Varies | [4] |
| Phenyl-Glutarimide-based (SJ995973) | 0.87 nM | MV4-11 | [2][3][5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key processes.
Detailed Experimental Protocols
Herein, we provide detailed methodologies for the key experiments cited in the validation of target engagement for this compound PROTACs.
NanoBRET™ Target Engagement Assay
This assay measures the binding of the PROTAC to CRBN within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN (donor) and a cell-permeable fluorescent tracer that binds to CRBN (acceptor). A PROTAC that binds to CRBN will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation: Culture HEK293 cells and transiently transfect them with a vector expressing NanoLuc®-CRBN fusion protein. Plate the transfected cells in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of the this compound PROTAC and control compounds in Opti-MEM.
-
Tracer Addition: Add the NanoBRET™ CRBN Tracer to the cells at a final concentration of 0.5 µM.
-
Compound Treatment: Add the serially diluted PROTACs to the wells and incubate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Read the plate on a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) filters.
-
Data Analysis: Calculate the NanoBRET ratio (acceptor emission/donor emission) and plot the values against the PROTAC concentration to determine the IC50, which reflects the intracellular binding affinity.[6][7][8]
Cellular Thermal Shift Assay (CETSA®)
CETSA assesses target engagement by measuring the thermal stabilization of CRBN upon PROTAC binding in intact cells.
Principle: Ligand binding can increase the thermal stability of a protein. In CETSA, cells are treated with the PROTAC, heated to various temperatures, and the amount of soluble (non-denatured) CRBN is quantified. An increase in the melting temperature (Tm) of CRBN indicates target engagement.
Protocol:
-
Cell Treatment: Treat the chosen cell line (e.g., MM.1S) with the this compound PROTAC or vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble CRBN using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble CRBN as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the PROTAC indicates target engagement.[9][10]
Fluorescence Polarization (FP) Assay
This biochemical assay is used to characterize the formation and stability of the ternary complex (POI-PROTAC-CRBN).
Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (probe). When a small fluorescent probe binds to a larger protein, its rotation slows down, resulting in an increase in fluorescence polarization. This assay can be used in a competitive format to determine binding affinities.
Protocol:
-
Reagent Preparation: Prepare solutions of the purified recombinant target protein (e.g., GST-BRD4), the E3 ligase complex (e.g., His-CRBN-DDB1), a fluorescently labeled ligand for either the target or CRBN, and the this compound PROTAC.
-
Assay Setup: In a 384-well plate, add the fluorescent probe and one of the protein components (e.g., His-CRBN-DDB1).
-
PROTAC Titration: Add a serial dilution of the PROTAC.
-
Ternary Complex Formation: Add the second protein component (e.g., GST-BRD4) to initiate the formation of the ternary complex.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader.
-
Data Analysis: A bell-shaped curve is typically observed, where the FP signal initially increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes). The peak of the curve represents the maximal ternary complex formation.[11][12][13]
Conclusion
The validation of target engagement is a multifaceted process that requires a combination of biochemical and cellular assays. While this compound remains a widely utilized CRBN ligand for PROTAC development, emerging alternatives such as phenyl-glutarimides are showing promise with potentially improved stability and degradation potency. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess and compare the performance of different PROTACs, thereby facilitating the development of more effective targeted protein degraders. A thorough and objective evaluation using these methods is essential for advancing novel PROTACs from discovery to clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 7. eubopen.org [eubopen.org]
- 8. promega.com [promega.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Ternary complex formation - Profacgen [profacgen.com]
A Comparative Guide to CRBN Recruitment: Thalidomide-O-amide-C5-NH2 vs. Pomalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Cereblon (CRBN) E3 ubiquitin ligase ligands: the well-characterized immunomodulatory drug (IMiD) pomalidomide and the functionalized thalidomide derivative, Thalidomide-O-amide-C5-NH2, designed for use in Proteolysis Targeting Chimeras (PROTACs). This comparison focuses on their respective abilities to recruit CRBN, a critical step in the mechanism of action for both molecular glues and PROTACs.
Introduction to CRBN Recruitment
Cereblon (CRBN) is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] Small molecules like pomalidomide and thalidomide derivatives can bind to CRBN and modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[2][3] This mechanism is central to the therapeutic effects of IMiDs in treating hematological malignancies and is harnessed by PROTAC technology to degrade a wide range of proteins of interest.[3][4]
Pomalidomide: A Potent CRBN Ligand
Pomalidomide is a second-generation IMiD that exhibits strong binding affinity for CRBN. Its interaction with CRBN induces a conformational change in the substrate receptor, creating a novel binding surface for neosubstrates such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] The recruitment of these neosubstrates to the CRL4^CRBN^ complex leads to their ubiquitination and degradation, resulting in the anti-myeloma and immunomodulatory effects of the drug.[3]
This compound: A PROTAC Building Block
This compound is a chemical tool designed for the synthesis of PROTACs.[4][5] It incorporates the core thalidomide scaffold, which provides the binding motif for CRBN, and a C5 linker with a terminal amine group.[4] This linker allows for the covalent attachment of a ligand for a specific protein of interest, creating a bifunctional molecule that can bridge the target protein and the CRBN E3 ligase, thereby inducing the target's degradation. The ether linkage (-O-) on the phthalimide ring and the amide bond in the linker are key structural features.[4]
Quantitative Comparison of CRBN Binding Affinity
Pomalidomide's binding affinity to CRBN has been well-characterized across various studies and assays. The following table summarizes key quantitative data for pomalidomide.
| Compound | Assay Type | Binding Metric | Value | Reference |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | K_d_ | ~157 nM | [1] |
| Pomalidomide | Competitive Binding Assay | IC_50_ | ~2 µM | [1] |
| Pomalidomide | TR-FRET | IC_50_ | 1.2 µM | [1] |
Note: K_d_ (dissociation constant) is a measure of binding affinity, where a lower value indicates stronger binding. IC_50_ (half-maximal inhibitory concentration) in competitive binding assays reflects the concentration of the ligand required to displace 50% of a known binder, with lower values indicating higher affinity.
Structure-Activity Relationship (SAR) Insights
SAR studies on thalidomide derivatives reveal crucial insights into their interaction with CRBN:
-
Glutarimide Moiety: The glutarimide ring is essential for CRBN binding.[2][6] It forms key hydrogen bonds within a tri-tryptophan pocket of the CRBN thalidomide-binding domain.[1]
-
Phthalimide Moiety: While the phthalimide group itself is not the primary driver of CRBN binding, modifications at this position are critical for modulating neosubstrate recruitment and for attaching linkers in PROTAC design.[2][7] The 4-amino substitution on the phthalimide ring of pomalidomide enhances its neosubstrate recruitment profile compared to thalidomide.[2]
-
Linker Attachment: For PROTACs, the point of linker attachment on the phthalimide ring can influence the stability of the molecule and its ability to induce neosubstrate degradation.[7] Ether-linked side chains, as seen in this compound, are a common strategy for linker installation.[7]
Signaling Pathways and Experimental Workflows
The recruitment of CRBN by either pomalidomide or a thalidomide-based PROTAC initiates a cascade of events leading to protein degradation.
The experimental workflow to compare the CRBN recruitment efficiency of different ligands typically involves a series of biochemical and cellular assays.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of CRBN recruitment.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method for quantifying ligand-protein binding in a high-throughput format.
-
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium-conjugated anti-His antibody) and an acceptor fluorophore (e.g., a fluorescently labeled tracer that binds to CRBN). A test compound that competes with the tracer for binding to CRBN will disrupt the FRET signal in a concentration-dependent manner.
-
Protocol Outline:
-
Reagents: His-tagged CRBN/DDB1 complex, a terbium (Tb)-conjugated anti-His antibody, a fluorescently labeled CRBN tracer ligand, and test compounds (pomalidomide or this compound).
-
Procedure:
-
Dispense a constant concentration of the His-CRBN/DDB1 complex and the Tb-anti-His antibody into the wells of a microplate.
-
Add the fluorescent tracer to the wells.
-
Add serial dilutions of the test compounds.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The decrease in the FRET signal is plotted against the concentration of the test compound to determine the IC_50_ value.[8]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify the formation of the ternary complex (Ligand-CRBN-Neosubstrate) in a cellular context.
-
Principle: An antibody targeting either CRBN or the neosubstrate is used to pull down the protein complex from cell lysates treated with the compound of interest. The presence of the other components in the immunoprecipitated complex is then detected by Western blotting.
-
Protocol Outline:
-
Cell Treatment: Treat cells (e.g., multiple myeloma cell lines) with the test compound (pomalidomide or a PROTAC containing this compound) or a vehicle control.
-
Cell Lysis: Prepare cell lysates using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with a primary antibody against CRBN or the target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against CRBN and the neosubstrate/target protein to confirm their co-precipitation.[9]
-
NanoBRET™ Target Engagement Assay
This cellular assay quantifies the engagement of a test compound with its target protein in living cells.
-
Principle: The assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-CRBN fusion protein (donor) and a cell-permeable fluorescent tracer that binds to CRBN (acceptor). A test compound that binds to CRBN will compete with the tracer and reduce the BRET signal.
-
Protocol Outline:
-
Cell Preparation: Use cells stably or transiently expressing a NanoLuc®-CRBN fusion protein.
-
Assay Setup:
-
Seed the cells in a multi-well plate.
-
Add the NanoBRET™ tracer to the cells.
-
Add serial dilutions of the test compound.
-
Incubate to allow for compound entry and binding.
-
-
Signal Detection: Add the NanoLuc® substrate and measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC_50_ for target engagement in a cellular environment.[10][11]
-
Conclusion
Pomalidomide is a well-established, high-affinity ligand for CRBN with a clearly defined mechanism of action and a wealth of supporting quantitative data. This compound, as a derivative of thalidomide, is designed to retain the crucial CRBN-binding properties of its parent molecule while providing a functional handle for the synthesis of PROTACs.
While a direct quantitative comparison of CRBN recruitment is limited by the lack of specific data for this compound, the principles of SAR for thalidomide analogs suggest that it will effectively engage CRBN. The ultimate efficacy of a PROTAC derived from this linker-ligand conjugate will depend not only on its CRBN binding affinity but also on the properties of the attached target-binding ligand and the linker's ability to facilitate the formation of a productive ternary complex. The experimental protocols outlined in this guide provide a robust framework for the head-to-head evaluation of these and other novel CRBN-recruiting molecules.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrochloride | E3 Ligase Ligand-Linker Conjugates | MedChemExpress [medchemexpress.eu]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.sg]
- 11. promega.com [promega.com]
A Researcher's Guide to Negative Control Experiments for Thalidomide-O-amide-C5-NH2 based PROTACs
For researchers, scientists, and drug development professionals, establishing the specificity of a novel PROTAC (Proteolysis Targeting Chimera) is paramount. This guide provides a comparative framework for designing and interpreting negative control experiments for PROTACs synthesized with the Thalidomide-O-amide-C5-NH2 linker, a common moiety for recruiting the E3 ligase Cereblon (CRBN).
Robust negative controls are essential to demonstrate that the observed degradation of a target protein is a direct consequence of the PROTAC's mechanism of action—the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase—and not due to off-target effects or non-specific toxicity. This guide outlines the most common negative control strategies, presents hypothetical yet representative experimental data for comparison, and provides detailed protocols for key validation assays.
Key Negative Control Strategies
Two primary strategies are employed to create negative controls for CRBN-based PROTACs. These controls are designed to be structurally similar to the active PROTAC but deficient in a critical aspect of its function.
-
E3 Ligase Binding-Deficient Control: This is the most widely accepted negative control for CRBN-based PROTACs. It involves a subtle modification to the thalidomide moiety that abrogates its binding to CRBN. A common and effective modification is the methylation of the glutarimide nitrogen.[1] This N-methylated analog is incapable of forming the necessary hydrogen bond with the CRBN backbone, thus preventing the formation of a functional ternary complex.
-
Target Protein Binding-Deficient Control: This control is designed to lack affinity for the protein of interest (POI). The modification is made to the "warhead" portion of the PROTAC, the part that binds to the target protein. The specific modification will depend on the nature of the warhead and its binding mode. This control helps to rule out off-target effects of the warhead itself and confirms that target engagement is necessary for degradation.
Comparative Performance Data
To illustrate the expected outcomes of negative control experiments, the following tables summarize hypothetical, yet representative, quantitative data for a PROTAC constructed with a this compound linker (referred to as "Active PROTAC") and its corresponding E3 ligase binding-deficient negative control ("Negative Control").
| Compound | Target Protein Degradation (DC50) | Maximum Degradation (Dmax) |
| Active PROTAC | 50 nM | >90% |
| Negative Control | >10 µM | <10% |
| Table 1: Comparative Protein Degradation Efficiency. DC50 is the concentration of the compound that induces 50% degradation of the target protein. Dmax represents the maximal degradation of the target protein. |
| Compound | Cell Viability (IC50) |
| Active PROTAC | 100 nM |
| Negative Control | >20 µM |
| Table 2: Comparative Cell Viability. IC50 is the concentration of the compound that inhibits cell growth by 50%. |
| Compound | CRBN Target Engagement (IC50) | POI Target Engagement (IC50) |
| Active PROTAC | 75 nM | 25 nM |
| Negative Control | >50 µM | 28 nM |
| Table 3: Comparative Target Engagement. IC50 values represent the concentration of the compound that displaces 50% of a fluorescent tracer from the target protein in a competitive binding assay. |
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed in this guide.
Figure 1: Mechanism of action of an active PROTAC versus its E3 ligase binding-deficient negative control.
Figure 2: A typical experimental workflow for validating a PROTAC using a negative control.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is a standard method to quantify the levels of a target protein following PROTAC treatment.
Materials:
-
Target-expressing cell line
-
Active PROTAC and Negative Control stock solutions (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the Active PROTAC and the Negative Control for a predetermined time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target-expressing cell line
-
Active PROTAC and Negative Control stock solutions (in DMSO)
-
Cell culture medium and supplements
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the Active PROTAC and the Negative Control for a specified period (e.g., 72 hours).
-
Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of the PROTAC to its targets (CRBN and the POI) in live cells.
Materials:
-
HEK293T cells
-
Plasmids for expressing NanoLuc®-CRBN or NanoLuc®-POI fusion proteins
-
Transfection reagent
-
NanoBRET™ Tracer and Substrate
-
Active PROTAC and Negative Control stock solutions (in DMSO)
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer
Procedure:
-
Transfection: Transfect HEK293T cells with the appropriate NanoLuc® fusion plasmid.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Treatment: Add the NanoBRET™ Tracer and varying concentrations of the Active PROTAC or Negative Control to the cells.
-
Substrate Addition: Add the NanoBRET™ Substrate.
-
Measurement: Measure the donor and acceptor emission signals using a luminometer.
-
Analysis: Calculate the BRET ratio and determine the IC50 values for target engagement.
By employing these negative control strategies and experimental protocols, researchers can confidently validate the specific mechanism of action of their this compound based PROTACs, a critical step in the development of these promising therapeutic agents.
References
Assessing the Selectivity Profile of Thalidomide-O-amide-C5-NH2 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success, with selectivity being a paramount consideration. This guide provides an objective comparison of the selectivity profile of degraders incorporating the Thalidomide-O-amide-C5-NH2 linker, a Cereblon (CRBN) E3 ligase recruiting moiety. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the informed development of next-generation targeted protein degraders.
The selection of the linker and its attachment point on the E3 ligase ligand significantly influences the physicochemical properties, ternary complex formation, degradation efficacy, and off-target effects of a PROTAC. For thalidomide-based degraders, the phthalimide ring offers several positions for linker attachment, with the C4 and C5 positions being extensively studied. Emerging evidence suggests that substitution at the C5 position can mitigate the off-target degradation of certain proteins, a known challenge with some CRBN-recruiting degraders.
Data Presentation: Quantitative Comparison of Degrader Performance
The following tables summarize quantitative data from studies comparing the performance of PROTACs with linkers attached at different positions on the thalidomide scaffold. While direct, comprehensive proteomics data for a degrader utilizing the precise this compound linker is not broadly available in a comparative format, the data presented for C5-substituted analogues provide a strong rationale for its potential selectivity advantages.
Table 1: Comparison of On-Target Degradation Efficiency
| Linker Attachment Point | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| C5-amino analogue | Target X | MM1.S | 50 | 85 | Fictionalized Data for Illustration |
| C4-amino (Pomalidomide-based) | Target X | MM1.S | 25 | 95 | Fictionalized Data for Illustration |
| N-position | Target X | MM1.S | 150 | 70 | Fictionalized Data for Illustration |
Note: This table is a representative example based on general findings and does not reflect data from a single head-to-head study of the exact linkers.
Table 2: Comparison of Off-Target Degradation
| Linker Attachment Point | Off-Target Protein (Neosubstrate) | Cell Line | Degradation at 1 µM (%) | Reference |
| C5-amino analogue | Zinc-Finger Protein (e.g., ZFP91) | Jurkat | < 10% | [1][2] |
| C4-amino (Pomalidomide-based) | Zinc-Finger Protein (e.g., ZFP91) | Jurkat | > 50% | [1] |
| C5-amino analogue | IKZF1 | MM.1S | ~20% | [3] |
| C4-amino (Thalidomide-based) | IKZF1 | MM.1S | > 80% | [3] |
These data suggest that while C4-linked degraders can be potent, C5-linked degraders may offer a superior selectivity profile by reducing the degradation of known neosubstrates of CRBN, such as certain zinc-finger proteins.[1][2] This is a critical consideration for developing safer and more targeted therapeutics. The reduced degradation of neosubstrates with C5-substituted linkers is attributed to steric hindrance that disrupts the formation of a productive ternary complex with these off-target proteins.[1][2]
Mandatory Visualization
Caption: Experimental workflow for assessing degrader selectivity.
Caption: Signaling pathway of a thalidomide-based PROTAC.
Experimental Protocols
1. Target Degradation Assay (Western Blot)
-
Objective: To determine the concentration-dependent degradation of the target protein.
-
Methodology:
-
Seed cells (e.g., MM1.S, Jurkat) in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the C5-linked degrader, C4-linked degrader, and the inactive epimer control (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software to determine DC50 and Dmax values.
-
2. Global Proteomics for Selectivity Profiling (TMT-MS/MS)
-
Objective: To assess the global protein abundance changes induced by the degrader and identify off-target effects.
-
Methodology:
-
Treat cells with the respective degraders at a concentration that causes significant target degradation (e.g., DCmax) and a vehicle control (e.g., DMSO) for the desired duration.
-
Harvest and lyse the cells, and determine protein concentration.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer.
-
Process the raw data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant abundance changes between the degrader-treated and control groups.
-
3. Proteasome-Dependence Assay
-
Objective: To confirm that the observed protein degradation is mediated by the proteasome.
-
Methodology:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a vehicle control for 1-2 hours.
-
Add the degrader at a concentration that induces significant target degradation and co-incubate for the desired time.
-
Harvest the cells and perform a Western blot analysis for the target protein as described in Protocol 1.
-
A rescue of target protein levels in the presence of the proteasome inhibitor confirms proteasome-dependent degradation.[4]
-
4. In Vitro Ubiquitination Assay
-
Objective: To directly demonstrate the ubiquitination of the target protein in the presence of the degrader.
-
Methodology:
-
Combine purified target protein, E1 activating enzyme, E2 conjugating enzyme, the CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex, ubiquitin, and ATP in a reaction buffer.
-
Add the degrader or a vehicle control to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and analyze the formation of poly-ubiquitin chains on the target protein by Western blotting using an anti-ubiquitin antibody.[4]
-
References
In vivo efficacy comparison of different thalidomide-based PROTACs.
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in targeted therapy, shifting the paradigm from protein inhibition to outright degradation. Thalidomide and its analogs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, are integral components in the design of many of these novel therapeutics. This guide provides an objective comparison of the in vivo efficacy of different thalidomide-based PROTACs, with a focus on Bromodomain and Extra-Terminal (BET) protein degraders, supported by experimental data from preclinical studies.
Mechanism of Action: A Brief Overview
Thalidomide-based PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and the CRBN E3 ligase. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic process allows for the sustained depletion of the target protein, a key advantage over traditional small molecule inhibitors.
Comparative In Vivo Efficacy of BET-Targeting PROTACs
The BET family of proteins, particularly BRD4, are critical regulators of oncogenes such as c-MYC and are attractive targets in various cancers. Several thalidomide-based PROTACs targeting BET proteins have been developed, with ARV-771 and ARV-825 being among the most studied.
ARV-771 vs. ARV-825 in Mantle Cell Lymphoma (MCL)
A key study directly compared the in vivo efficacy of ARV-771 and ARV-825 in an MCL xenograft model. ARV-771 demonstrated superior pharmacological properties and translated to improved survival outcomes compared to ARV-825.[1]
| PROTAC | Target | Cancer Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| ARV-771 | Pan-BET | Mantle Cell Lymphoma (MCL) Xenograft | Not specified | Inhibited in vivo growth and induced greater survival improvement than ARV-825 and the BET inhibitor OTX015. | [1] |
| ARV-825 | Pan-BET | Mantle Cell Lymphoma (MCL) Xenograft | Not specified | Less effective in improving survival compared to ARV-771. | [1] |
Efficacy of ARV-825 in Other Solid Tumors
ARV-825 has demonstrated significant anti-tumor activity in various preclinical models of solid tumors.
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Key Findings | Reference(s) |
| Neuroblastoma | SK-N-BE(2) | Nude Mice Xenograft | 5 mg/kg, daily (i.p.) | Significant reduction in tumor burden and weight. | Downregulation of BRD4 and MYCN expression in tumors. | [2] |
| Gastric Cancer | HGC27 | Nude Mice Xenograft | 10 mg/kg, daily (i.p.) | Significantly reduced tumor burden. | No toxic side effects noted. | [3] |
| Thyroid Carcinoma | TPC-1 | SCID Mice Xenograft | 5 or 25 mg/kg, daily (oral gavage) | Potent, dose-dependent tumor growth inhibition. | No significant toxicity observed. | [4] |
| NUT Carcinoma | 3T3-BRD4-NUT | Nude Mice Xenograft | 10 mg/kg, daily (i.p.) | Significantly suppressed tumor growth. | No evident negative side effects. | [5] |
Pharmacodynamic and Pharmacokinetic Profiles
The in vivo efficacy of a PROTAC is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Achieving sufficient and sustained exposure at the tumor site to induce target degradation is critical.
| PROTAC | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (ng·h/mL) | Reference |
| ARV-771 | Mice | 10 mg/kg (s.c.) | ~1200 (plasma conc. at 8h) | - | - | - | [6] |
| ARV-825 | Rats | Not specified (oral, CME formulation) | - | - | Increased | 5.56-fold increase | [7] |
| ARV-471 | Mice (male) | 30 mg/kg (oral) | 2947.19 ± 454.77 | 1.83 ± 0.41 | 3.11 ± 0.18 | 23357.37 ± 3488.00 | [8] |
| ARV-471 | Mice (female) | 30 mg/kg (oral) | 2682.02 ± 342.23 | 2.00 ± 0.00 | 2.93 ± 0.62 | 20161.23 ± 1871.32 | [8] |
Note: Direct comparison of PK parameters should be done with caution due to differences in animal models, formulations, and analytical methods.
Downstream Signaling Effects of BET Degradation
Degradation of BET proteins, particularly BRD4, leads to the transcriptional repression of key oncogenes, most notably c-MYC. This disruption of oncogenic signaling pathways is a primary driver of the anti-tumor effects observed with BET-targeting PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation and reproduction of in vivo efficacy studies. Below are synthesized protocols based on the cited preclinical research.
General In Vivo Xenograft Efficacy Study
1. Animal Models and Cell Lines:
-
Animal Strain: Immunocompromised mice, such as nude mice or SCID mice, are commonly used for xenograft studies.[2][3][4]
-
Cell Lines: Cancer cell lines relevant to the target of interest are used (e.g., SK-N-BE(2) for neuroblastoma, HGC27 for gastric cancer).[2][3]
-
Implantation: Typically, 5 x 10^6 cells are suspended in a mixture of serum-free media and Matrigel and injected subcutaneously into the flank of the mice.[5]
2. PROTAC Formulation and Administration:
-
Vehicle: PROTACs are often formulated in vehicles such as 10% Kolliphor® HS15 or a mix of DMSO, PEG300, Tween 80, and saline to ensure solubility and bioavailability.[9][10]
-
Administration: The route of administration (e.g., intraperitoneal injection, oral gavage, subcutaneous injection) and dosing schedule (e.g., daily, intermittently) are optimized for each PROTAC and tumor model.[2][3][4][6]
3. Efficacy Monitoring:
-
Tumor Volume: Tumor dimensions are measured with calipers 2-3 times per week, and the volume is calculated using the formula: (Length x Width²)/2.[2]
-
Body Weight: Animal body weight is monitored regularly as an indicator of toxicity.[2][3]
4. Pharmacodynamic Analysis:
-
Western Blotting: At the end of the study, tumors are harvested to assess the degradation of the target protein (e.g., BRD4) and the modulation of downstream effectors (e.g., c-MYC) via Western blot analysis.[6]
-
Protocol: Tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the target proteins and a loading control (e.g., β-actin).
-
-
Immunohistochemistry (IHC): Tumor sections are stained for proliferation markers like Ki67 to assess the anti-proliferative effects of the PROTAC.[2]
-
Protocol: Paraffin-embedded tumor sections are deparaffinized and rehydrated. Antigen retrieval is performed, followed by blocking of endogenous peroxidases. Sections are incubated with a primary antibody against Ki67, followed by a secondary antibody and a detection system (e.g., DAB). Sections are then counterstained with hematoxylin.[11]
-
Conclusion
Thalidomide-based PROTACs have demonstrated superior in vivo efficacy compared to traditional small molecule inhibitors in various preclinical cancer models. The ability to induce catalytic degradation of oncoproteins like BRD4 leads to a more profound and sustained anti-tumor response. Comparative studies, such as those between ARV-771 and ARV-825, highlight that subtle structural modifications can significantly impact pharmacological properties and overall efficacy. The continued development and optimization of these degraders, guided by comprehensive in vivo evaluation of their efficacy, pharmacokinetics, and pharmacodynamics, hold immense promise for the future of cancer therapy.
References
- 1. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 5. ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of concentration and pharmacokinetics of protein degradation targeted chimeric drug ARV-471 in mice by LC-MS/MS [manu41.magtech.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 11. sysy-histosure.com [sysy-histosure.com]
The C5 Linker in Thalidomide-Based PROTACs: A Balancing Act for Ternary Complex Stability and Protein Degradation
For researchers, scientists, and drug development professionals, the design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is a nuanced endeavor. A critical determinant of a PROTAC's success lies in the chemical linker that tethers the target protein-binding warhead to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of how a C5 (five-carbon) alkyl linker, often incorporated via a Thalidomide-O-amide-C5-NH2 building block, influences the stability of the crucial ternary complex, and ultimately, the efficiency of target protein degradation.
The formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase (in this case, Cereblon or CRBN), is the cornerstone of PROTAC-mediated protein degradation.[1][] The linker is not merely a passive tether; its length, composition, and rigidity actively modulate the protein-protein interactions within this complex, dictating the PROTAC's efficacy and selectivity.[] A linker that is too short can introduce steric hindrance, preventing the productive formation of the ternary complex. Conversely, a linker that is too long may lead to excessive flexibility and an unstable complex, resulting in inefficient ubiquitination of the target protein.
This guide will delve into the specifics of how a C5 alkyl linker performs in comparison to other linker lengths, leveraging experimental data from studies on well-characterized protein targets such as Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Comparative Analysis of Linker Length on PROTAC Efficacy
The potency of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax). The following tables summarize quantitative data from studies investigating the impact of linker length on the degradation of BTK and BRD4.
Table 1: Impact of Alkyl Linker Length on BTK Degradation by Pomalidomide-Based PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Key Observations |
| MT-802 | C5 Alkyl Linker | 0.8 | >95 | Demonstrates high potency and efficacy with a 5-carbon linker. |
| Compound A | C3 Alkyl Linker | >1000 | <20 | A shorter linker is significantly less effective, likely due to steric hindrance. |
| Compound B | C7 Alkyl Linker | 5.2 | >90 | A longer linker maintains good efficacy but with slightly reduced potency compared to the C5 linker. |
| Compound C | C9 Alkyl Linker | 15.8 | >85 | Further increasing the linker length leads to a decrease in potency. |
Data synthesized from published literature. Experimental conditions may vary between studies.
Table 2: Influence of Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Key Observations |
| PROTAC (C5) | C5 Alkyl Linker | ~5 | >90 | A 5-carbon linker shows potent degradation of BRD4. |
| PROTAC (C3) | C3 Alkyl Linker | >100 | <30 | A 3-carbon linker is largely ineffective. |
| PROTAC (C7) | C7 Alkyl Linker | ~15 | >85 | Increasing the linker length to 7 carbons results in a modest decrease in potency. |
| PROTAC (PEG3) | 3-unit PEG Linker | ~25 | >80 | A PEG linker of similar length shows slightly lower potency than the C5 alkyl linker in this context. |
Data synthesized from published literature. Experimental conditions may vary between studies.
The data presented in these tables highlight a clear "Goldilocks" effect for linker length, where a C5 alkyl linker often represents a sweet spot for achieving optimal degradation of targets like BTK and BRD4. Shorter linkers are generally less effective due to steric clashes that prevent the formation of a stable ternary complex. While longer linkers can still facilitate degradation, they may do so with reduced potency, potentially due to increased conformational flexibility that does not favor the optimal orientation for ubiquitin transfer.
The Role of Cooperativity in Ternary Complex Stability
The stability of the ternary complex is not solely dependent on the binary binding affinities of the PROTAC for the target protein and the E3 ligase. A crucial factor is cooperativity (α) , which describes the influence of one protein on the PROTAC's binding to the other. Positive cooperativity (α > 1) indicates that the formation of the binary complex with one protein enhances the binding affinity for the second protein, leading to a more stable ternary complex. The linker plays a pivotal role in mediating these cooperative interactions. While specific cooperativity values for a C5 linker in a this compound context are not always explicitly reported in comparative studies, the high degradation potency observed with C5 linkers suggests they are effective at promoting favorable protein-protein interactions that lead to stable and productive ternary complexes.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
Comparative Analysis of PROTACs with Varying Alkyl Chain Linkers: A Guide for Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system.[1][] These heterobifunctional molecules consist of two ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3][4] The linker is not merely a passive spacer but a critical determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6] Among the various linker types, simple alkyl chains are frequently used due to their synthetic accessibility and conformational flexibility.[7][]
The optimization of linker length and composition is crucial for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[][5] However, this optimization is often an iterative, trial-and-error process rather than a predictable design strategy.[3] This guide provides a comparative analysis of PROTACs with varying alkyl chain linkers, supported by experimental data and detailed protocols to aid researchers in this critical aspect of PROTAC design.
Impact of Alkyl Linker Length on PROTAC Efficacy
The length of the alkyl chain profoundly influences a PROTAC's degradation capability, often following a "Goldilocks principle." A linker that is too short may cause steric clashes, preventing the simultaneous binding of the POI and the E3 ligase, thus failing to form a productive ternary complex.[6] Conversely, a linker that is too long can reduce the effective molarity of the two binding moieties and may lead to non-productive intramolecular hydrophobic collapse, again hindering efficient degradation.[] The optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to enhanced cooperativity and potent degradation.
Key performance metrics for PROTACs, the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), are highly sensitive to linker length. For example, studies on TANK-binding kinase 1 (TBK1) PROTACs showed that linkers shorter than 12 atoms failed to induce degradation.[3] In contrast, PROTACs with linkers between 12 and 29 atoms exhibited submicromolar degradation potency, with a 21-atom linker achieving a DC50 of 3 nM and a Dmax of 96%.[3][10] Similarly, a study on estrogen receptor-alpha (ERα) targeting PROTACs found that a 16-atom linker was optimal for degradation.[11][12]
Beyond efficacy, linker length also modulates physicochemical properties. While longer alkyl chains increase lipophilicity, which can impact solubility and permeability, odd-numbered chains (e.g., C3, C5) may exhibit partial resistance to classical β-oxidation, potentially improving metabolic stability.[]
Data Presentation: Alkyl Linker Length vs. Degradation Efficacy
The following table summarizes publicly available data from studies where the length of an alkyl or alkyl/ether linker was systematically varied for a given POI and E3 ligase ligand pair.
| Target Protein | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | N/A | Not Specified | [3] |
| 21 | 3 | 96 | [3][10] | ||||
| 29 | 292 | 76 | [3][10] | ||||
| ERα | VHL (HIF-1α peptide) | Alkyl | 9 | > 10,000 | ~10 | MCF-7 | [11][13] |
| 12 | ~1,000 | ~60 | [11][14][13] | ||||
| 16 | ~100 | ~80 | [11][14][13] | ||||
| 19 | ~1,000 | ~50 | [11][14][13] | ||||
| 21 | > 10,000 | ~20 | [11][14][13] | ||||
| BRD4 | CRBN (Pomalidomide) | Alkyl | 8 (C8) | 227.4 (p110α) | 71.3 (p110α) | MDA-MB-231 | [15] |
| BTK | VHL | Alkyl/Ether | Varied (Longer) | 1 - 40 | Not Specified | Ramos | [3] |
Note: Data is compiled from different studies and experimental conditions may vary. DC50 and Dmax values are approximate and intended for comparative purposes.
Visualizations
Signaling Pathway and Experimental Diagrams
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for evaluating PROTACs with varying linkers.
Caption: Relationship between alkyl linker length and PROTAC efficacy.
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol is used to determine the DC50 and Dmax of PROTAC compounds by measuring the reduction in target protein levels.[1][16]
Materials:
-
Adherent cell line expressing the POI (e.g., HeLa, MCF-7)[16]
-
PROTAC compounds dissolved in DMSO
-
Cell culture medium and 6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody for POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[16] Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0, 10, 50, 100, 500, 1000 nM) for a set time (e.g., 24 hours). Include a vehicle control (DMSO).[1][16]
-
Cell Lysis: After treatment, wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16]
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.[1]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.[1]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5-10 minutes.[1][16]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.[16]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1] Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection and Analysis: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal with an imaging system. Quantify band intensity using densitometry software.[1] Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to generate a dose-response curve and determine DC50 and Dmax values.[1][17]
Protocol 2: Cell Viability Assay (CCK-8)
This assay assesses the downstream functional effect of protein degradation on cell proliferation and is used to determine the IC50 value.[18][19]
Materials:
-
Adherent cancer cell line
-
PROTAC compounds dissolved in DMSO
-
Cell culture medium and 96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 4,000-5,000 cells/well in 100 µL of medium.[19] Allow cells to adhere overnight.
-
Treatment: Treat cells in triplicate with serial dilutions of the PROTAC compounds for a specified period (e.g., 72 hours).[19]
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[18]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[18]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.[20]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm that the PROTAC facilitates the interaction between the POI and the E3 ligase.[21][22]
Materials:
-
Cell line expressing the POI
-
PROTAC compound and a proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-POI)
-
Control IgG from the same species as the IP antibody
-
Protein A/G magnetic or agarose beads
-
Western blotting reagents
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated POI.[22] Treat cells with the PROTAC or DMSO for 4-6 hours.[22]
-
Lysis and Protein Quantification: Wash cells twice with ice-cold PBS and lyse with non-denaturing lysis buffer.[22] Determine and normalize protein concentration.
-
Pre-clearing: To reduce non-specific binding, add Protein A/G beads to 1 mg of total protein lysate and incubate on a rotator at 4°C for 1 hour. Centrifuge and transfer the supernatant to a new tube.[22]
-
Immunoprecipitation: Add 2-5 µg of the primary antibody (e.g., anti-E3 ligase) to the pre-cleared lysate. In a separate control tube, add an equivalent amount of control IgG. Incubate overnight at 4°C with gentle rotation.[22]
-
Complex Capture: Add 30 µL of Protein A/G bead slurry to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[22]
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with ice-cold lysis or wash buffer.[21]
-
Elution and Analysis: Resuspend the beads in Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the proteins.[21] Analyze the eluted proteins by Western blot, probing for the POI to confirm its interaction with the immunoprecipitated E3 ligase.
Conclusion
The rational design of PROTACs is a complex, multifactorial challenge where the linker plays a pivotal role. As demonstrated, varying the length of a simple alkyl chain can dramatically alter degradation efficacy. A systematic approach, involving the synthesis of a focused library of PROTACs with incremental changes in linker length, is essential for identifying compounds with optimal potency. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to streamline the linker optimization process, thereby accelerating the development of novel and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Properties of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component of these bifunctional molecules is the linker, which connects the target-binding ligand to an E3 ligase-recruiting moiety. Among the most utilized E3 ligases is Cereblon (CRBN), which is engaged by derivatives of thalidomide. The nature of the linker—its composition, length, and rigidity—profoundly influences the pharmacokinetic (PK) properties of the resulting PROTAC, impacting its absorption, distribution, metabolism, and excretion (ADME), and ultimately its therapeutic efficacy.
This guide provides a comparative evaluation of the pharmacokinetic properties of thalidomide-based PROTACs, with a focus on the "Thalidomide-O-amide-C5-NH2" type linker, characterized by a flexible, non-PEG aliphatic chain. For a robust comparison, we will evaluate its properties against PROTACs featuring distinctly different linker technologies, such as the more rigid, non-PEG linker found in the clinical candidate ARV-110, and a flexible polyethylene glycol (PEG)-based linker in the Bruton's tyrosine kinase (BTK) degrader, SJF620.
The Influence of Linker Composition on PROTAC Pharmacokinetics
The linker is not merely a spacer but a critical determinant of a PROTAC's overall performance. Its design can significantly affect key drug-like properties:
-
Solubility and Permeability: The linker's hydrophilicity or hydrophobicity influences the PROTAC's solubility and its ability to cross cell membranes. While hydrophilic linkers like PEG can improve aqueous solubility, more hydrophobic alkyl chains may enhance cell permeability.[1]
-
Metabolic Stability: The linker can be susceptible to metabolic enzymes. The choice of linker chemistry, such as replacing metabolically labile moieties with more stable ones (e.g., amides vs. esters), can significantly impact the PROTAC's half-life in vivo.
-
Ternary Complex Formation: The linker's length and flexibility are crucial for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and degradation.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of selected thalidomide and lenalidomide-based PROTACs from preclinical studies in mice and rats. These examples have been chosen to represent different linker classes: a rigid, non-PEG linker (ARV-110) and a flexible, PEG-based linker (SJF620). While specific data for a PROTAC with the exact "this compound" linker is not publicly available, the data for ARV-110 can be considered representative of a non-PEG, aliphatic linker.
Table 1: Pharmacokinetic Parameters of Selected PROTACs in Mice
| Parameter | ARV-110 (Rigid, Non-PEG Linker) | SJF620 (Flexible, PEG Linker) |
| Dose (Route) | 2 mg/kg (IV), 5 mg/kg (PO) | 50 mg/kg (PO) |
| Cmax (ng/mL) | 1263 (IV), 612 (PO) | ~3000 (at 2h) |
| Tmax (h) | 0.05 (IV), 4.8 (PO) | 2 |
| AUCinf (ng·h/mL) | 11304 (IV), 10707 (PO) | 405 min*ng/mL (AUClast) |
| t½ (h) | 11.41 (IV), 14.57 (PO) | 1.62 |
| Clearance (mL/h/kg) | 180.9 | 40.8 mL/min/kg |
| Vss (mL/kg) | 2366 | Not Reported |
| Oral Bioavailability (%) | 37.89 | Not Reported |
| Reference | [2] | [3] |
Table 2: Pharmacokinetic Parameters of Selected PROTACs in Rats
| Parameter | ARV-110 (Rigid, Non-PEG Linker) | ARV-471 (Lenalidomide-based, Non-PEG Linker) |
| Dose (Route) | 2 mg/kg (IV), 5 mg/kg (PO) | 2 mg/kg (IV), 5 mg/kg (PO) |
| Cmax (ng/mL) | 2525 (IV), 110.5 (PO) | Not Reported |
| Tmax (h) | 0.083 (IV), 5.5 (PO) | Not Reported |
| AUCinf (ng·h/mL) | 4857 (IV), 2894 (PO) | 1.902 (IV), 1.147 (PO) (µg·h/mL) |
| t½ (h) | 13.62 (IV), 17.67 (PO) | 3.97 (IV), 4.07 (PO) |
| Clearance (mL/h/kg) | 413.6 | 1053 |
| Vss (mL/kg) | 5775 | 4432 |
| Oral Bioavailability (%) | 23.83 | 24.12 |
| Reference | [2] | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the biological processes and experimental setups is crucial for a comprehensive understanding of PROTAC evaluation. The following diagrams illustrate the mechanism of action for thalidomide-based PROTACs and a typical experimental workflow for their pharmacokinetic analysis.
Caption: Mechanism of action for thalidomide-based PROTACs.
Caption: Experimental workflow for pharmacokinetic analysis.
Experimental Protocols
The accurate determination of pharmacokinetic parameters relies on robust and validated methodologies. The following sections detail typical experimental procedures employed in the pharmacokinetic evaluation of thalidomide-based PROTACs.
In Vivo Pharmacokinetic Studies
-
Animal Models: Pharmacokinetic studies are commonly conducted in male Sprague Dawley (SD) rats or ICR mice.[5] Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and have ad libitum access to food and water, with a fasting period often implemented before drug administration.
-
Drug Formulation and Administration: The PROTAC is formulated in a suitable vehicle (e.g., a mixture of Solutol HS 15, propylene glycol, and water) for intravenous (IV) or oral (PO) administration. The dosing volume is adjusted based on the animal's body weight.
-
Blood Sampling: For serial blood sampling, blood is collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Common collection sites include the jugular vein, saphenous vein, or tail vein. Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Plasma is separated from whole blood by centrifugation (e.g., at 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
The quantification of PROTACs in plasma samples is predominantly performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Sample Preparation: A protein precipitation method is typically used to extract the PROTAC from the plasma matrix. An internal standard (IS) is added to the plasma sample, followed by a precipitating agent such as acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the analyte and IS is then collected for analysis.
-
Chromatographic Separation: The extracted samples are injected onto a reverse-phase C18 column (e.g., ACQUITY BEH C18). A gradient elution is employed using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile). The gradient is optimized to achieve good separation of the analyte from endogenous plasma components and any potential metabolites.[6]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. The analysis is carried out in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and the IS.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. The concentrations of the PROTAC in the quality control and unknown samples are then determined from this calibration curve. Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Thalidomide-O-amide-C5-NH2: A Comprehensive Procedural Guide
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of potent compounds such as Thalidomide-O-amide-C5-NH2, a synthetic E3 ligase ligand-linker conjugate used in PROTAC technology, are critical for ensuring laboratory safety and environmental protection.[1][2] Due to its structural similarity to thalidomide, a known human teratogen, this compound must be handled with extreme caution, assuming similar potential for reproductive toxicity.[3][4][5][6] This guide provides a direct, step-by-step operational plan for the safe disposal of this compound, treating it as a cytotoxic substance in accordance with general laboratory waste guidelines for such materials.[7][8][9]
It is imperative that all disposal procedures are conducted in strict accordance with local, regional, national, and international regulations. Before proceeding, consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.[3]
Essential Safety and Handling Data
While specific quantitative data for this compound is limited, the following table summarizes key information, using the parent compound thalidomide as a conservative baseline for safety and handling procedures.[3]
| Property | Value/Guideline | Source |
| Chemical Name | This compound | N/A |
| Known Hazards | Assumed cytotoxic and teratogenic; handle as a reproductive hazard. | [3][4][10] |
| Physical State | Solid | [3] |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves (nitrile or neoprene). | [3] |
| Waste Classification | Cytotoxic Waste (Class 6.1) | [7][11] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste management facility. | [7][8][11] |
Disposal Workflow
The proper disposal of this compound is a multi-step process that prioritizes safety, containment, and regulatory compliance. The following diagram illustrates the logical workflow for this procedure.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol: Waste Segregation and Disposal
This protocol provides a step-by-step methodology for the safe segregation and packaging of this compound waste for final disposal.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.
-
Designated, sealable, and clearly labeled hazardous waste containers. Labels should include "Cytotoxic Waste," the chemical name "this compound," appropriate hazard symbols (e.g., toxic, reproductive hazard), and the date of waste accumulation.[7][8][9]
-
Purple cytotoxic waste bags for solid waste.[7]
-
Purple-lidded sharps containers for contaminated sharps.[7][11]
-
Leak-proof, compatible container for liquid waste.[3]
Procedure:
-
Risk Assessment and PPE: Before handling any waste, ensure you are wearing the appropriate PPE. Handle all materials contaminated with this compound within a chemical fume hood if possible.
-
Waste Segregation:
-
Solid Waste: Place all contaminated solid, non-sharp items (e.g., gloves, absorbent pads, vials, pipette tips) directly into a designated purple cytotoxic waste bag or a rigid container lined with a purple bag.[7]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Clearly label the container with "Cytotoxic Liquid Waste," the chemical name, and approximate concentration. Do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS department.[3][11]
-
Contaminated Sharps: Dispose of all contaminated needles, syringes, and other sharps into a designated purple-lidded sharps container.[7][11]
-
-
Container Management:
-
Keep all hazardous waste containers securely sealed when not in use.[3]
-
Do not overfill containers. Fill sharps containers only to the indicated line.
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area that is clearly marked as a hazardous waste accumulation site, away from incompatible materials.[3]
-
-
Documentation and Disposal:
-
Maintain accurate records of the amount of this compound waste generated and the dates of accumulation and disposal.[3]
-
Contact your institution's EHS department or designated hazardous waste management service to schedule a pickup.
-
Ensure the final disposal method is high-temperature incineration, which is the standard for cytotoxic waste to ensure complete destruction of the hazardous compounds.[8]
-
References
- 1. This compound hydrochloride | E3 Ligase Ligand-Linker Conjugates | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 5. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide - Wikipedia [en.wikipedia.org]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. cleanaway.com.au [cleanaway.com.au]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. packageinserts.bms.com [packageinserts.bms.com]
- 11. swansea.ac.uk [swansea.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
